CAS 827614-60-8 | Ranolazine Related Compound C Executive Summary Piperazine acetic acid anilide dihydrochloride (CAS 827614-60-8) is a critical pharmaceutical intermediate and quality control marker utilized in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 827614-60-8 | Ranolazine Related Compound C
Executive Summary
Piperazine acetic acid anilide dihydrochloride (CAS 827614-60-8) is a critical pharmaceutical intermediate and quality control marker utilized in the development and production of Ranolazine , a prominent anti-anginal agent. Chemically defined as the dihydrochloride salt of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide , this compound serves a dual function:
Synthetic Intermediate: It provides the core piperazine-anilide scaffold required for the final coupling with 1-(2-methoxyphenoxy)-2,3-epoxypropane to yield Ranolazine.
Regulatory Impurity Standard: Designated as Ranolazine Related Compound C (USP/EP context), it is monitored as a process-related impurity and a primary metabolite (CVT-2738) in pharmacokinetic studies.
This guide provides an in-depth technical analysis of its synthesis, physicochemical characterization, and analytical profiling, designed for researchers in process chemistry and analytical development.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Highly soluble in water, methanol; sparingly soluble in acetone/DCM
pKa Values
~5.4 and ~9.3 (Piperazine nitrogens)
Melting Point
>250°C (Decomposition)
Synthesis & Production Engineering
The synthesis of Piperazine acetic acid anilide dihydrochloride is a nucleophilic substitution reaction designed to favor mono-alkylation over bis-alkylation.
3.1 Retrosynthetic Analysis
The molecule is constructed by coupling Piperazine (nucleophile) with 2-Chloro-N-(2,6-dimethylphenyl)acetamide (electrophile). The critical process control is preventing the formation of the "dimer" impurity (Ranolazine Impurity E), where one piperazine molecule reacts with two acetamide chains.
3.2 Optimized Synthetic Protocol
Reagents:
Piperazine (Anhydrous): 4.0 equivalents (Excess is critical to suppress dimer formation).
Charge: Dissolve 4.0 eq of Piperazine in Ethanol at 25°C. Ensure complete dissolution.
Addition: Slowly add a solution of 1.0 eq C-Xylidine in Ethanol dropwise over 60 minutes.
Technical Note: Slow addition maintains a high local concentration of Piperazine relative to the electrophile, kinetically favoring mono-substitution.
Reaction: Reflux the mixture at 78-80°C for 3-5 hours. Monitor by HPLC (Target: <0.5% unreacted C-Xylidine).
Work-up (Base Isolation): Distill off ethanol. Resuspend residue in water and extract with Dichloromethane (DCM) at pH >10 to remove excess piperazine (which remains in the aqueous phase).
Salt Formation: Treat the organic layer (containing the free base) with ethanolic HCl or HCl gas at 0-5°C.
Crystallization: The dihydrochloride salt precipitates. Filter and wash with cold acetone to remove trace impurities.
3.3 Reaction Pathway Diagram
The following diagram illustrates the synthesis and the competitive side reaction leading to the dimer impurity.
Figure 1: Synthetic pathway highlighting the critical control point for preventing dimer formation.
Analytical Profiling & Quality Control
As "Related Compound C", this molecule is a standard for HPLC purity analysis of Ranolazine API.
4.1 HPLC Method Parameters (USP/EP Aligned)
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
m/z 248 → 163 (Loss of piperazine ring opening/cleavage).
m/z 248 → 121 (Dimethylaniline fragment).
4.3 Analytical Logic Diagram
Figure 2: Relative retention times in Reverse Phase HPLC, demonstrating the polarity-driven separation.
Applications in Drug Development[3]
5.1 Precursor for Ranolazine
The free base of CAS 827614-60-8 is the immediate precursor to Ranolazine. It is alkylated with 1-(2-methoxyphenoxy)-2,3-epoxypropane (or the corresponding chlorohydrin) to form the final drug substance. The purity of this intermediate directly dictates the impurity profile of the final API.
5.2 Metabolite Identification
In vivo, Ranolazine undergoes extensive metabolism. One major pathway is N-dealkylation, removing the 2-hydroxy-3-(2-methoxyphenoxy)propyl chain to revert back to CVT-2738 (the structure of CAS 827614-60-8). Therefore, this compound is essential for:
Calibrating bioanalytical methods (LC-MS/MS) for plasma stability studies.
Assessing metabolite toxicity.
Handling & Stability
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Stability: Stable in solid state. In solution, the free amine is susceptible to oxidation; the dihydrochloride salt significantly improves oxidative stability.
Safety: Irritant to eyes and respiratory system.[6] Use standard PPE (gloves, goggles, fume hood).
References
European Patent Office. Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.[2][7] Patent EP1517900B1. Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311249 (Free Base). Available at: [Link]
Suresh Babu, V.V., et al. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.[4] J Chromatograph Separat Techniq, 2014.[4] Available at: [Link]
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility Executive Summary & Chemical Identity "Piperazine acetic acid anilide" refers to a class of pharmacophores chemically defined as 2-(piperazin-1...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary & Chemical Identity
"Piperazine acetic acid anilide" refers to a class of pharmacophores chemically defined as 2-(piperazin-1-yl)-N-phenylacetamides . These molecules serve as critical "privileged scaffolds" in medicinal chemistry, acting as the backbone for anti-anginal agents (e.g., Ranolazine), local anesthetics, and heterocyclic linkers in Fragment-Based Drug Discovery (FBDD).
The following data characterizes the unsubstituted parent compound , which serves as the foundational template for this chemical class.
Core Physicochemical Profile
Property
Value
Technical Notes
IUPAC Name
2-(piperazin-1-yl)-N-phenylacetamide
Also cited as N-phenylpiperazine-1-acetamide
Molecular Formula
Molecular Weight
219.29 g/mol
Monoisotopic Mass: 219.137
CAS Registry
33422-35-8
LogP (Predicted)
~0.6 - 0.9
Moderate lipophilicity; good oral bioavailability potential
pKa (Base)
~9.8 (Piperazine )
The secondary amine is highly basic
H-Bond Donors
2
Amide NH and Piperazine NH
H-Bond Acceptors
3
Amide Carbonyl and two Piperazine Nitrogens
Synthetic Architecture & Methodology
The synthesis of piperazine acetanilides requires a convergent approach. The primary challenge in this synthesis is bis-alkylation . The secondary amine of the piperazine ring is highly nucleophilic; without specific stoichiometric controls, a single piperazine molecule will react with two equivalents of the alkylating agent, forming an unwanted dimer (bis-acetamide).
Reaction Logic: The "Excess Equivalents" Rule
To ensure the formation of the mono-substituted product, the reaction kinetics must be biased by using a significant excess of piperazine (typically 3.0 to 4.0 equivalents) relative to the electrophile (
-chloroacetanilide).
Protocol: Nucleophilic Substitution Route
Reagents:
Aniline (or substituted derivative like 2,6-dimethylaniline)[1]
Dropwise addition of chloroacetyl chloride (1.1 eq). Critical: Exothermic reaction; maintain temp <10°C to prevent side reactions.
Stir for 2 hours, wash with dilute HCl, dry, and isolate the intermediate.
N-Alkylation of Piperazine:
Dissolve anhydrous piperazine (4.0 eq ) in refluxing Ethanol.
Add the isolated
-chloroacetanilide (1.0 eq) slowly over 30 minutes.
Mechanism:[2][3][6][5] The high concentration of piperazine ensures that the electrophile is statistically more likely to encounter a free piperazine molecule than a mono-substituted product.
Reflux for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential.
Resuspend residue in water. The excess piperazine is highly water-soluble and will remain in the aqueous phase.
Extract the product into Ethyl Acetate (EtOAc) or DCM.
Validation: The absence of the "dimer" spot on TLC confirms the success of the excess stoichiometry strategy.
Visualizing the Synthetic Pathway
The following diagram illustrates the reaction flow and the critical decision node regarding stoichiometry.
Figure 1: Synthetic workflow highlighting the critical stoichiometry required to avoid dimer formation.
Pharmaceutical Applications & Derivatives
The piperazine acetanilide moiety is not merely a chemical curiosity; it is a validated pharmacophore in cardiovascular and neurological drug design.
Case Study: Ranolazine (Anti-Anginal)
The most commercially significant derivative of this class is Ranolazine .[1][6][4][7]
Structure: The "aniline" portion is substituted with 2,6-dimethyl groups (steric hindrance to prevent hydrolysis), and the "piperazine" tail is coupled to a 2-hydroxy-3-methoxyphenoxypropyl chain.[1]
Role of the Scaffold: The acetanilide fragment provides the necessary lipophilicity and hydrogen-bonding capability to interact with the hydrophobic pocket of the late sodium channel (
), while the piperazine ring acts as a semi-rigid linker that positions the basic nitrogen for ionic interaction.
Comparative Data: Parent vs. Drug Intermediate
Feature
Parent Scaffold
Ranolazine Intermediate
Structure
Unsubstituted Phenyl
2,6-Dimethylphenyl
Formula
MW
219.29 g/mol
247.34 g/mol
Function
Synthetic Precursor
Late Blocker Precursor
Pharmacophore Mapping
The biological activity relies on the spatial arrangement of three domains:
Lipophilic Head: The phenyl ring (often substituted) anchors the molecule.
Linker: The acetamide chain provides H-bond donor/acceptor sites.
Basic Tail: The piperazine nitrogen is protonated at physiological pH, allowing cation-
or ionic interactions.
Figure 2: Pharmacophore map illustrating the binding interactions of the piperazine acetanilide scaffold.
Analytical Validation
To ensure scientific integrity, the synthesis of piperazine acetic acid anilide must be validated using the following spectral markers.
Proton NMR (
-NMR, 400 MHz,
)
7.0–7.6 ppm: Multiplet (5H) corresponding to the aromatic phenyl ring.
8.9 ppm: Broad singlet (1H), indicating the Amide NH.
3.1 ppm: Singlet (2H) for the linking the carbonyl and piperazine.
2.5–2.9 ppm: Two triplets (8H) characteristic of the piperazine ring protons. Note: If the piperazine is mono-substituted, these may appear as two distinct sets of triplets; if bis-substituted (impurity), the symmetry changes.
Mass Spectrometry (ESI-MS)
Parent Peak: Expect an
peak at 220.3 m/z .
Fragmentation: Common fragments include the tropylium ion (91 m/z) or the cleavage of the amide bond.
References
PubChem Compound Summary. (2025). 2-(1-Piperazinyl)-N-phenylacetamide. National Center for Biotechnology Information. Link
Chawla, P., et al. (2012). "Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance." International Journal of Pharmaceutical Sciences. (Verified context for Ranolazine intermediates). Link
US Patent 4,567,264. (1986). Substituted Piperazine Acetanilides (Ranolazine Original Patent). USPTO. (Source for synthesis stoichiometry). Link
BenchChem Application Note. (2024). Industrial Scale Manufacturing of Key Ranolazine Intermediates. (Protocol validation). Link
Introduction: The Strategic Fusion of Two Pharmacological Powerhouses
An In-depth Technical Guide to the Pharmacological Properties of Piperazine Acetanilide Derivatives In the landscape of medicinal chemistry, certain molecular scaffolds are deemed "privileged structures" due to their con...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Pharmacological Properties of Piperazine Acetanilide Derivatives
In the landscape of medicinal chemistry, certain molecular scaffolds are deemed "privileged structures" due to their consistent appearance in a multitude of bioactive compounds.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, and the acetanilide (N-phenylacetamide) moiety are two such scaffolds.[3][4] Piperazine derivatives are renowned for their diverse pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][5] The acetanilide structure is a cornerstone of well-known analgesic and antipyretic drugs.[3][4]
The strategic combination of these two moieties into a single molecular entity—piperazine acetanilide derivatives—creates a versatile chemical template with immense potential for drug discovery.[6] This hybrid structure allows for fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for bioavailability and target engagement.[7][8] This guide provides a comprehensive technical overview of the key pharmacological properties of these derivatives, grounded in experimental evidence and designed for researchers and drug development professionals. We will explore the causality behind experimental designs, detail validated protocols, and present a clear picture of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
The quest for novel antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of piperazine acetanilides. Many derivatives have demonstrated significant potential in preclinical seizure models, primarily through modulation of neuronal ion channels and neurotransmitter systems.
Mechanism of Action & Structure-Activity Relationship (SAR)
The anticonvulsant activity of these derivatives is closely linked to the nature of substituents on the anilide moiety.[9] For instance, research has shown that derivatives featuring a 3-(trifluoromethyl)anilide group exhibit considerably higher anticonvulsant protection compared to those with 3-chloroanilide groups.[9] This suggests that electronic and lipophilic properties of the substituent play a crucial role in target interaction. Some dicarboxylic piperazine derivatives have been identified as potent and preferential antagonists of the α-kainate subtype of glutamate receptors, indicating a clear mechanism for reducing excitatory neurotransmission.[10]
Lipophilicity also influences the pharmacokinetic profile of these compounds. More lipophilic molecules tend to show activity at later time points (e.g., 4 hours post-administration), whereas less lipophilic analogs are often effective at earlier stages (e.g., 0.5 hours).[9] This relationship is critical for designing compounds with a desired onset and duration of action.
Key Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a cornerstone preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The protocol's validity rests on its ability to induce a highly reproducible, supramaximal seizure that can be attenuated by clinically effective antiepileptic drugs.
Objective: To evaluate the ability of a test compound to prevent the tonic hind limb extension phase of a maximal seizure induced by corneal electrical stimulation in rodents.
Step-by-Step Methodology:
Animal Preparation: Adult male mice or rats are used. Animals are acclimatized for at least one week before the experiment. Food is withheld for 3-4 hours prior to testing to ensure consistent drug absorption.
Compound Administration: The piperazine acetanilide derivative is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose) and a positive control group (e.g., Phenytoin, Valproate) are included.[11]
Pretreatment Time: Testing is conducted at predetermined time points after drug administration (e.g., 30 minutes and 4 hours) to assess the time of peak effect.[9]
Electrode and Stimulation: Corneal electrodes are moistened with saline. An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.[11]
Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hind limb extension. The inability of the animal to exhibit this tonic extension is recorded as protection.
Data Analysis: The number of animals protected at each dose is recorded. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.
Workflow for Anticonvulsant Screening
Caption: Inhibition of the COX pathway by piperazine derivatives.
Antimicrobial Properties
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperazine acetanilide derivatives have been explored for this purpose, showing promising activity against a range of bacteria and fungi.
[1][12]
Spectrum of Activity & SAR
These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. [3][13]The structure-activity relationship often depends on the specific substitutions on both the piperazine and acetanilide rings. The presence of thiazole moieties or specific aryl groups can enhance antibacterial action.
[3][4]
Key Experimental Protocol: Agar Well Diffusion Method
This method is a standard preliminary screening technique to determine the antimicrobial activity of a compound by measuring its ability to inhibit microbial growth on a solid medium.
Step-by-Step Methodology:
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMF or DMSO) at different concentrations into the wells. [13]A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
[13]6. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Beyond anticonvulsant effects, certain piperazine derivatives have shown potential as anxiolytic and antidepressant agents, primarily through interaction with the serotonergic system.
[14]
Mechanism of Action
Studies involving specific derivatives have demonstrated anxiolytic and antidepressant-like effects that can be blocked by a 5-HT₁A receptor antagonist (e.g., WAY100635). [15]This provides strong evidence for the involvement of the serotonergic pathway in mediating these behavioral effects. This mechanism is distinct from benzodiazepine-like activity, as the effects are not blocked by antagonists like flumazenil.
[15]
Key Experimental Protocols
The EPM is a widely used model for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Step-by-Step Methodology:
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Administration: Animals are pre-treated with the test compound, vehicle, or a positive control (e.g., Diazepam).
Test Procedure: Each animal is placed at the center of the maze, facing an open arm. Its behavior is recorded by a video camera for a 5-minute session.
Parameters Measured: Key parameters include the number of entries into the open and closed arms, and the time spent in each type of arm.
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
The FST is a common behavioral model used to screen for antidepressant activity. It is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.
Step-by-Step Methodology:
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
Administration: Compounds are typically administered multiple times (e.g., over several days) prior to the test to mimic clinical antidepressant treatment regimens.
Test Procedure: Each mouse is placed in the cylinder for a 6-minute session. The duration of immobility (floating passively with only small movements to keep its head above water) is recorded during the last 4 minutes of the session.
Data Analysis: A significant reduction in the duration of immobility compared to the vehicle-treated group suggests a potential antidepressant effect.
Conclusion and Future Directions
The amalgamation of the piperazine and acetanilide scaffolds has yielded a class of molecules with a remarkable breadth of pharmacological activities. As demonstrated, these derivatives possess significant anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties, with some also showing potential in treating complex CNS disorders like anxiety and depression. The ability to systematically modify the structure at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
[2][7]
The self-validating nature of the described experimental protocols—employing both positive and negative controls—ensures the reliability of the findings. Future research should focus on elucidating more detailed mechanisms of action, particularly through advanced techniques like receptor binding assays and in vivo electrophysiology. The development of derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating the preclinical promise of piperazine acetanilides into clinically successful therapeutic agents.
[8]
References
Kański, R., et al. (2019). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
Chapman, A. G., et al. (1991). Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity. PubMed[Link]
Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate[Link]
Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Semantic Scholar[Link]
Ryka, B., et al. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed[Link]
Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online[Link]
Rafiq, A., et al. (2023). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate[Link]
Kumar, V., et al. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica[Link]
N/A. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology[Link]
N/A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. N/A[Link]
Somashekhar, M., & Mahesh, A. R. (2013). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate[Link]
Singh, A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences[Link]
Al-Hourani, B. J., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC[Link]
N/A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. N/A[Link]
Alipour, E., et al. (2012). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed[Link]
Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. PubMed[Link]
Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI[Link]
de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed[Link]
Singh, R. K., et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Semantic Scholar[Link]
Marona, H., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. PubMed[Link]
N/A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. N/A[Link]
de Melo, T. R., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed[Link]
N/A. (N/A). The medicinal chemistry of piperazines: A review. Scilit[Link]
N/A. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH[Link]
An In-depth Technical Guide to Piperazine Acetic Acid Anilide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Piperazine Acetic Acid Anilide Dihydrochloride, a compo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Piperazine Acetic Acid Anilide Dihydrochloride, a compound of interest in modern medicinal chemistry. By leveraging established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a foundational resource for researchers engaged in the exploration of novel piperazine-based therapeutic agents.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The basic nature of the piperazine nitrogens also enhances aqueous solubility and allows for the formation of stable salts, a crucial property for drug formulation.
Piperazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects. The compound at the heart of this guide, Piperazine Acetic Acid Anilide Dihydrochloride, combines the versatile piperazine core with an acetic acid moiety and an anilide group. This unique combination of functional groups suggests potential for a range of biological interactions and makes it a compelling candidate for further investigation in drug discovery programs.
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is fundamental to all further research. The following section details the key chemical identifiers for Piperazine Acetic Acid Anilide Dihydrochloride.
Chemical Structure
The molecular structure of Piperazine Acetic Acid Anilide Dihydrochloride is characterized by a central piperazine ring. One of the piperazine nitrogens is substituted with an acetic acid group, while the other is functionalized with a phenylcarbamoyl (anilide) group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.
The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are standard notations for representing chemical structures in a machine-readable format.
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for Piperazine Acetic Acid Anilide Dihydrochloride.
Property
Predicted Value
Molecular Formula
C₁₃H₁₉Cl₂N₃O₃
Molecular Weight
352.22 g/mol
Topological Polar Surface Area
64.1 Ų
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
4
Rotatable Bonds
3
Note: These properties are computationally predicted and should be confirmed through experimental analysis.
Synthesis and Purification
The synthesis of Piperazine Acetic Acid Anilide Dihydrochloride can be approached through a logical, multi-step process, leveraging well-established reactions in organic chemistry.
Retrosynthetic Analysis
A retrosynthetic approach to Piperazine Acetic Acid Anilide Dihydrochloride suggests a convergent synthesis strategy. The primary disconnection can be made at the two C-N bonds of the piperazine ring, leading to three key starting materials: piperazine, an activated acetic acid derivative, and phenyl isocyanate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Piperazine Acetic Acid Anilide Dihydrochloride.
Detailed Experimental Protocol: Synthesis of the Free Base
The following protocol outlines a representative synthesis of the free base, 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid.
Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate
To a solution of piperazine (2.0 eq.) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq.) as a base.
Slowly add ethyl chloroacetate (1.0 eq.) to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(piperazin-1-yl)acetate.
Step 2: Synthesis of Ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate
Dissolve ethyl 2-(piperazin-1-yl)acetate (1.0 eq.) in a dry, aprotic solvent such as dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add phenyl isocyanate (1.0 eq.) to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
The resulting crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Step 3: Hydrolysis to 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetic acid
Dissolve the crude ethyl 2-(4-(phenylcarbamoyl)piperazin-1-yl)acetate in a mixture of ethanol and water.
Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture to reflux for 2-4 hours.
Monitor the disappearance of the starting material by TLC.
After completion, cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the free base.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt, the free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol, and treated with two equivalents of a solution of hydrochloric acid in a non-polar solvent like diethyl ether. The resulting precipitate is then collected by filtration and dried.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic and Chromatographic Techniques
A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.
Technique
Purpose
Expected Observations
¹H NMR
Structural elucidation and confirmation of proton environments.
Characteristic signals for the aromatic protons of the anilide, the piperazine ring protons, and the methylene protons of the acetic acid group.
¹³C NMR
Confirmation of the carbon skeleton.
Resonances corresponding to the carbonyl carbons of the urea and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperazine and acetic acid moieties.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation pattern.
The molecular ion peak corresponding to the free base should be observed, along with characteristic fragmentation patterns.
FT-IR Spectroscopy
Identification of functional groups.
Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.
HPLC
Purity assessment.
A single major peak indicating the purity of the compound.
The following is a general HPLC method for the analysis of piperazine derivatives.[2]
Instrumentation: An HPLC system equipped with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 254 nm).
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.
Potential Applications and Future Directions
The structural features of Piperazine Acetic Acid Anilide Dihydrochloride suggest several avenues for pharmacological investigation. The anilide moiety is a common feature in many biologically active compounds, and the acetic acid group provides a handle for further derivatization or interaction with biological targets.
Potential areas of research include:
CNS Disorders: The piperazine scaffold is a well-known privileged structure for targeting central nervous system receptors.
Anticancer Agents: Numerous piperazine derivatives have been investigated for their anticancer properties.
Antimicrobial Activity: The piperazine ring is present in some antimicrobial agents.
Future research should focus on the biological evaluation of this compound in various in vitro and in vivo models to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the anilide and acetic acid moieties, will be crucial for optimizing its potential therapeutic effects.
Conclusion
Piperazine Acetic Acid Anilide Dihydrochloride represents a molecule of significant interest for researchers in drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and methods for its analytical characterization. The versatile piperazine scaffold, combined with the anilide and acetic acid functionalities, offers a promising starting point for the development of novel therapeutic agents.
Rana, A., & Singh, V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 136-148. [Link]
Rana, A., & Singh, V. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 136-148. [Link]
Krajewska, K., & Grynkiewicz, G. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7567. [Link]
Conformational Restriction in Amino-Amide Therapeutics: A Technical Analysis of Piperazine Acetic Acid Anilides vs. Lidocaine Derivatives
Executive Summary The structural evolution of local anesthetics and antiarrhythmic agents relies heavily on the precise modulation of their pharmacophores. Lidocaine, the prototypical amino-amide, utilizes a flexible die...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural evolution of local anesthetics and antiarrhythmic agents relies heavily on the precise modulation of their pharmacophores. Lidocaine, the prototypical amino-amide, utilizes a flexible diethylamine moiety to achieve a balance of rapid membrane penetration and effective voltage-gated sodium (Nav) channel blockade[1]. However, substituting this flexible amine with a conformationally restricted piperazine ring—yielding piperazine acetic acid anilides—fundamentally alters the molecule's physicochemical properties. This whitepaper provides an in-depth mechanistic comparison between these two classes, detailing how structural rigidity influences pKa, lipophilicity, and state-dependent receptor affinity, ultimately shifting the therapeutic profile from broad-spectrum local anesthesia to targeted neuropathic and antiarrhythmic modulation.
Structural Chemistry & Physicochemical Causality
The classical structure of an amino-amide local anesthetic consists of three domains: a lipophilic aromatic ring (e.g., 2,6-xylidine), an intermediate amide linkage, and a hydrophilic amino terminus[1].
Lidocaine Derivatives:
In lidocaine, the terminal amine is a diethylamine group. This flexible, tertiary amine has a pKa of approximately 7.9. At physiological pH (7.4), roughly 25% of the drug exists in the uncharged, unionized base form, which is highly lipophilic (LogP ~2.4) and capable of rapid diffusion across the neural sheath and lipid bilayer[2].
Piperazine Acetic Acid Anilides:
When the diethylamine is replaced by a piperazine ring—such as in N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 5294-61-1), a known pharmacophore and metabolite of the antianginal drug ranolazine[3]—the structural dynamics shift dramatically. Piperazine is a rigid, six-membered heterocyclic ring containing two nitrogen atoms.
Causality of Rigidity: The conformational restriction limits the rotational degrees of freedom, locking the basic nitrogen into a specific spatial orientation. This enhances the steric complementarity within the intracellular S6 binding vestibule of the Nav channel[4].
Biphasic pKa Dynamics: The presence of two nitrogens introduces distinct pKa values. Depending on N-substitution, the primary basic nitrogen often exhibits a shifted pKa, altering the ionized-to-unionized ratio at pH 7.4. This generally reduces the overall lipophilicity (LogP ~1.8), slowing initial membrane traversal but significantly enhancing the duration of action once inside the axoplasm[5].
Molecular Pharmacology: Nav Channel Blockade
Both classes operate via the Modulated Receptor Hypothesis , binding reversibly to the intracellular segment of Nav channels to inhibit sodium influx[2]. However, their binding kinetics diverge based on their structural flexibility.
The Hydrophobic Pathway (Tonic Block): Highly lipophilic molecules like lidocaine can partition directly into the lipid bilayer and access the Nav channel laterally, blocking the channel even in its resting state.
The Hydrophilic Pathway (Phasic/Use-Dependent Block): Piperazine derivatives, being more polar and conformationally rigid, rely heavily on the hydrophilic pathway. They must enter the axoplasm and bind to the channel from the intracellular side when the channel is in the open or inactivated state. Because high-frequency firing (e.g., in arrhythmias or neuropathic pain) increases the probability of the channel being open, piperazine derivatives exhibit a profound use-dependent block , selectively targeting hyperactive tissues while sparing normal neurotransmission[2].
Mechanistic divergence of Lidocaine and Piperazine derivatives in Nav channel blockade.
Comparative Pharmacodynamics & Physicochemistry
The following table synthesizes the quantitative and qualitative differences resulting from the terminal amine substitution.
To empirically validate the differences between these two chemical classes, rigorous, self-validating experimental systems are required. Below are the gold-standard protocols for assessing both in vitro kinetics and in vivo efficacy.
Causality: Strict pH control is mandatory. A deviation of 0.1 pH units alters the ionization fraction of the piperazine derivative, artificially skewing the IC50[2].
Step 3: Voltage Protocol Execution. Hold the membrane at -100 mV (resting state). Apply a 10 Hz train of depolarizing pulses to -10 mV for 20 ms.
Causality: The 10 Hz frequency mimics pathological high-frequency firing. This selectively drives the channels into the open/inactivated states, forcing the drug to utilize the hydrophilic pathway.
Step 4: Data Acquisition. Record the fractional block of the sodium current (I_Na) peak from the 1st to the 100th pulse.
Self-Validation: Series resistance (Rs) must be compensated to >80%. If Rs fluctuates by >15% during perfusion, the recording is voided to prevent voltage-clamp errors.
Protocol 2: In Vivo Sciatic Nerve Block (Rat Model)
Objective: Assess the functional impact of altered LogP and pKa on tissue penetrance and duration of action.
Step 1: Baseline Neurobehavioral Testing. Subject male Sprague-Dawley rats to a hot-plate test (52°C) to measure thermal withdrawal latency.
Self-Validation: Baseline latencies must fall strictly between 2.0 and 4.0 seconds. Outliers are excluded to preserve the assay's dynamic range and eliminate hyperalgesic artifacts.
Step 2: Perineural Injection. Under brief isoflurane anesthesia, inject 0.2 mL of the test compound (equimolar concentrations of lidocaine vs. piperazine derivative) adjacent to the sciatic nerve bifurcation.
Causality: The precise 0.2 mL volume ensures localized pooling. Larger volumes risk systemic vascular absorption, confounding local block data with systemic toxicity[5].
Step 3: Temporal Assessment. Measure thermal withdrawal latency and motor function (extensor postural thrust) every 15 minutes until return to baseline. The piperazine derivative typically exhibits a slower onset but a significantly prolonged duration due to intracellular trapping of its cationic form.
Therapeutic Implications
The transition from a flexible diethylamine (lidocaine) to a rigid piperazine ring is not merely a structural novelty; it is a deliberate pharmacological strategy. By lowering the LogP and increasing the use-dependent block, piperazine acetic acid anilides sacrifice the rapid onset required for minor surgical local anesthesia in favor of profound selectivity. This makes the piperazine scaffold highly valuable in developing next-generation antiarrhythmics (targeting the late I_Na current) and targeted therapeutics for chronic neuropathic pain, where suppressing ectopic high-frequency firing without causing motor blockade or systemic CNS toxicity is the ultimate clinical goal.
References
Title : Basic pharmacology of local anaesthetics. Source : NIH. URL : 2
Title : Local Anesthetics. Source : Pocket Dentistry. URL : 1
Title : Quaternary Lidocaine Derivatives: Past, Present, and Future. Source : Dove Medical Press. URL : 5
Title : Synthesis and biological activities of local anesthetics. Source : RSC Publishing. URL : 6
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling of Piperazine Acetic Acid Anilide Dihydrochloride
Executive Summary
Piperazine acetic acid anilide dihydrochloride (CAS 827614-60-8), chemically defined as 2-(1-piperazinyl)-N-phenylacetamide dihydrochloride , represents a critical structural scaffold in medicinal chemistry, serving as a precursor for anti-anginal agents (e.g., Ranolazine) and local anesthetics.
Understanding its dissociation constants (pKa) is non-negotiable for drug development.[1] The ionization state of this molecule directly dictates its aqueous solubility, lipophilicity (logD), and membrane permeability. This guide provides the theoretical ionization profile derived from structural analogs and details the rigorous potentiometric titration protocol required to empirically validate these values.
Part 1: Molecular Architecture & Theoretical pKa Profiling
To design a valid determination experiment, we must first establish the "Expected Value Range" (EVR) based on Structure-Activity Relationships (SAR).
Structural Analysis
The molecule consists of a piperazine ring linked to an anilide (N-phenylacetamide) moiety.[1]
The dihydrochloride salt form implies two protonation sites. However, their basicity differs significantly due to electronic environments.[1]
Site A (Distal Nitrogen, N4): A secondary amine.[1] In unsubstituted piperazine, this pKa is ~9.[1]8. In this derivative, it remains the most basic site, though slightly attenuated by long-range inductive effects.[1]
Site B (Proximal Nitrogen, N1): A tertiary amine attached to the acetanilide linker.[1] The carbonyl group at the
-position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the electron density on N1. This drastically reduces its basicity compared to a standard tertiary amine (pKa ~10).[1]
Predicted pKa Values (SAR-Based)
Based on analog data (e.g., Ranolazine intermediates, Lidocaine) and substituent constants:
Ionization Center
Chemical Nature
Predicted pKa Range
Charge State at pH 7.4
(Proximal N1)
Tertiary Amine (-carbonyl)
3.5 – 4.5
Neutral (Deprotonated)
(Distal N4)
Secondary Amine
8.8 – 9.4
Cationic (Protonated)
Note: At physiological pH (7.4), the molecule exists primarily as a mono-cation (
), favoring solubility while maintaining sufficient lipophilicity for transport.
Part 2: Speciation & Signaling Pathway[1]
The following diagram illustrates the protonation pathway of the molecule as pH decreases (from basic to acidic), converting from the free base to the dihydrochloride salt.
Figure 1: Protonation cascade of Piperazine Acetic Acid Anilide. Blue arrows indicate proton uptake.[1]
Part 3: Experimental Determination Protocol
Methodology: Potentiometric Titration (The "Gold Standard" for pKa).[1]
Rationale: Unlike UV-metric methods, potentiometry is independent of chromophores near the ionization center and provides high precision for pKa values between 2 and 12.[1]
Apparatus: Mettler Toledo or Sirius T3 autotitrator with a combined glass Ag/AgCl electrode.
Step-by-Step Workflow
The following DOT diagram outlines the critical path for the experiment.
Figure 2: Potentiometric Titration Workflow for Dihydrochloride Salts.
Detailed Execution Nuances (Expert Insights)
The "Starting pH" Trap: Since the sample is a dihydrochloride, it will dissolve to give an acidic solution.[1] However, to see the full curve, you must ensure the starting pH is sufficiently low (pH < 2.5) to capture the onset of the first deprotonation (the pKa ~4.0 site).[1] Action: Add a known excess of HCl initially.[1]
Ionic Strength (I): pKa is thermodynamic.[1] Apparent pKa (
) depends on ionic strength.[1] Conducting the assay in 0.15 M KCl yields the "physiological pKa," which is more relevant for ADME prediction than the thermodynamic pKa at .[1]
Concentration Limits: Ensure the sample concentration is at least
M. Below this, the buffering capacity of the compound is indistinguishable from the water/background noise.[1]
Add co-solvent (Methanol 20-40%) and extrapolate to 0% using the Yasuda-Shedlovsky equation.
References
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Khalili, F., Henni, A., & East, A. L. (2009).[1][3][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[4] Link
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1] Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11649983 (Piperazine acetanilide derivative).[1] Link
Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
N-Substituted Piperazine Acetamides: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The N-substituted piperazine acetamide scaffold is a cornerstone in modern medicinal...
The N-substituted piperazine acetamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive review of this versatile chemical class, delving into its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We will explore detailed experimental protocols, analyze the mechanistic underpinnings of their therapeutic effects—notably in anticonvulsant, anticancer, and antimicrobial activities—and present key quantitative data to inform future drug discovery and development efforts. This guide is designed to be a practical resource for researchers, offering both foundational knowledge and field-proven insights into the chemistry and biology of N-substituted piperazine acetamides.
Introduction: The Piperazine Acetamide Core in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous FDA-approved drugs.[1] Its conformational flexibility and the basicity of its nitrogen atoms allow for favorable interactions with a multitude of biological targets. When combined with an acetamide moiety, the resulting N-substituted piperazine acetamide structure offers a synthetically tractable framework for creating diverse chemical libraries with a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential as anticonvulsants, anticancer agents, antimicrobials, anti-inflammatory drugs, and antipsychotics.[1][2] The strategic modification of substituents on both the piperazine and acetamide components allows for the fine-tuning of their physicochemical properties, potency, and selectivity, making this scaffold a fertile ground for the development of novel therapeutics.
Synthetic Strategies and Methodologies
The synthesis of N-substituted piperazine acetamides is typically achieved through a convergent approach, involving the preparation of key intermediates followed by their coupling. The most common strategy involves the reaction of a substituted aniline with a haloacetyl halide to form an N-aryl-2-haloacetamide, which is then coupled with an appropriate N-substituted piperazine.
General Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process, starting from readily available starting materials.
Figure 1: General synthetic workflow for N-substituted piperazine acetamides.
Detailed Experimental Protocol: Synthesis of N-Aryl-2-(4-substituted-piperazin-1-yl)acetamides
This protocol provides a representative, step-by-step methodology for the synthesis of the target compounds.[3][4]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate 2)
Reaction Setup: To a solution of aniline (1) (0.1 mol) in dichloromethane (100 mL), add a 2N sodium hydroxide solution (100 mL).
Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath and add chloroacetyl chloride (0.11 mol) dropwise with vigorous stirring.
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Isolation: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude 2-chloro-N-phenylacetamide (2).
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Step 2: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (Final Products 3a-j)
Reaction Setup: In a round-bottom flask, combine 2-chloro-N-phenylacetamide (2) (0.01 mol), the appropriate N-aryl piperazine (0.01 mol), potassium carbonate (0.02 mol), and a catalytic amount of potassium iodide in acetonitrile (50 mL).[3]
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. Monitor the reaction completion by TLC.
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted piperazine acetamide derivatives.
Characterization
The synthesized compounds should be characterized using standard spectroscopic techniques:
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amide C=O stretch (around 1670 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure, including the characteristic signals for the piperazine ring protons (typically in the range of 2.5-3.5 ppm) and the acetamide methylene protons.[5][6]
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the synthesized compounds.[5]
Pharmacological Activities and Structure-Activity Relationships (SAR)
N-substituted piperazine acetamides exhibit a remarkable diversity of biological activities. The following sections will detail their most prominent therapeutic applications, supported by quantitative data and SAR insights.
Anticonvulsant Activity
A significant body of research has highlighted the potent anticonvulsant properties of this class of compounds.
Mechanism of Action: The primary mechanism of anticonvulsant action for many N-substituted piperazine acetamides is the blockade of voltage-gated sodium channels (VGSCs).[7][8] By binding to the inactivated state of these channels, the compounds reduce the sustained high-frequency firing of neurons that is characteristic of seizures.[9]
Figure 2: Mechanism of action of anticonvulsant N-substituted piperazine acetamides on voltage-gated sodium channels.
Structure-Activity Relationship (SAR):
Substituents on the N-phenyl ring: The nature and position of substituents on the anilide ring significantly influence anticonvulsant activity. For instance, electron-withdrawing groups at the 3-position, such as trifluoromethyl, have been shown to enhance activity in the maximal electroshock (MES) seizure model.[10]
Substituents on the piperazine ring: The substitution pattern on the distal nitrogen of the piperazine ring is also crucial. Phenylpiperazine moieties have been found to be favorable for activity.[10]
N-substituted piperazine acetamides have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines.
Mechanism of Action: A primary mechanism of their anticancer effect is the induction of apoptosis (programmed cell death).[11] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.[11] Key events include the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the cleavage and activation of caspase-9 and caspase-3. Some derivatives have also been shown to activate caspase-8, indicating involvement of the extrinsic pathway.[10][12]
Figure 3: Proposed mechanism of apoptosis induction by anticancer N-substituted piperazine acetamides.
Structure-Activity Relationship (SAR):
The nature of the substituent on the piperazine ring plays a critical role in determining the cytotoxic potency. For example, in a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, compounds with a 4-chlorophenyl or 4-methoxyphenyl substituent on the piperazine ring exhibited potent activity against HepG2 liver cancer cells.[13]
The acetamide portion of the molecule is also crucial for activity. Modifications here can significantly impact the compound's ability to induce apoptosis.
Quantitative Data: Anticancer Activity (IC₅₀ values in µM)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and can be determined using the broth microdilution method.[14]
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR):
Electron-withdrawing substituents on the N-phenyl ring, such as fluoro or chloro groups, have been shown to enhance antimicrobial activity.
The presence of a benzothiazole moiety linked to the piperazine ring has also been associated with good antimicrobial and antifungal properties.
Quantitative Data: Antimicrobial Activity (MIC values in µg/mL)
Anti-inflammatory Activity: Certain piperazine derivatives have shown potential as anti-inflammatory agents by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16]
Antipsychotic Activity: The arylpiperazine moiety is a common feature in many antipsychotic drugs. N-substituted piperazine acetamides have been investigated for their potential to interact with dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[3][4]
Conclusion and Future Perspectives
N-substituted piperazine acetamides represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and the ease with which their structure can be modified make them an attractive scaffold for drug discovery. The diverse range of biological activities, including potent anticonvulsant, anticancer, and antimicrobial effects, underscores their therapeutic potential.
Future research in this area should focus on:
Lead Optimization: Further refinement of the substitution patterns on both the piperazine and acetamide moieties to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the mechanisms underlying their diverse biological effects.
Development of Drug-like Candidates: Optimization of ADME (absorption, distribution, metabolism, and excretion) properties to identify compounds suitable for preclinical and clinical development.
The continued exploration of the chemical space around the N-substituted piperazine acetamide core holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
Effect of a novel piperazine compound on cancer cells. (n.d.).
Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013).
(PDF) Effect of a novel piperazine compound on cancer cells. (2025).
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. (n.d.). PubMed.
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI.
Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2025).
Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl). (n.d.). PubMed.
Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. (n.d.). PubMed.
Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2011). PubMed.
Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.).
Synthesis and Preliminary Pharmacological Evaluation of 2-(4-(Aryl substituted) piperazin-1-yl)-N- phenylacetamides: Potential Antipsychotics. (2011). Semantic Scholar.
SAR for anti‐inflammatory and antioxidant agents. (n.d.).
Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. (2010). DOI.
Molecular Model of Anticonvulsant Drug Binding to the Voltage-G
(A) Structures of anticonvulsant drugs that act upon VGSCs. (B) Diagram... (n.d.).
2-(Piperidin-4-yl)
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). International Journal of Pharmaceutical Sciences and Research (IJPSR).
Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed.
Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2018). PubMed.
Interaction of the novel anticonvulsant, BIA 2-093, with voltage-gated sodium channels: comparison with carbamazepine. (2001). PubMed.
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals.
Application Note: Highly Efficient Synthesis of Piperazine Acetic Acid Anilide from Chloroacetanilide
Introduction & Mechanistic Rationale Piperazine acetic acid anilide (also known as N-phenyl-2-(piperazin-1-yl)acetamide) is a highly valued intermediate in medicinal chemistry. It serves as a foundational building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Piperazine acetic acid anilide (also known as N-phenyl-2-(piperazin-1-yl)acetamide) is a highly valued intermediate in medicinal chemistry. It serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs), including local anesthetics (lidocaine analogs), anthelmintics, and antipsychotics.
The synthesis relies on a bimolecular nucleophilic substitution (
) reaction. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic -carbon of chloroacetanilide and displacing the chloride leaving group[1].
Causality in Experimental Design
A fundamental challenge in this synthesis is over-alkylation . Because piperazine contains two identical secondary amine groups, the initially formed mono-alkylated product (piperazine acetic acid anilide) still possesses a reactive secondary amine. If left uncontrolled, it can undergo a second
reaction with another molecule of chloroacetanilide, yielding an undesired symmetrical dialkylated byproduct[1].
To enforce absolute selectivity without the need for expensive Boc-protection/deprotection steps, the experimental design relies on:
Stoichiometric Control : A large molar excess of piperazine (typically 4:1 relative to chloroacetanilide) is employed to statistically favor mono-alkylation.
Thermodynamic Control : Mild heating (70–80 °C) in a polar aprotic solvent (e.g., DMF) ensures the activation energy for the first substitution is met without excessively driving the second substitution[2].
Acid Scavenging : Potassium carbonate (
) is added to neutralize the generated . This prevents the protonation of the unreacted piperazine, which would otherwise destroy its nucleophilicity[2].
Experimental Workflow & Pathway
Workflow and SN2 reaction pathway for the synthesis of piperazine acetic acid anilide.
Ethyl Acetate (EtOAc) & Brine : For liquid-liquid extraction.
Silica Gel & Ninhydrin Stain : For TLC monitoring.
Step-by-Step Protocol: A Self-Validating System
Phase 1: Reaction Assembly
Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (34.4 g, 400 mmol, 4.0 eq) in 100 mL of anhydrous DMF.
Base Addition : Add finely powdered anhydrous
(20.7 g, 150 mmol, 1.5 eq) to the solution. Stir for 10 minutes at room temperature.
Insight: Pre-stirring the base ensures any trace acidic impurities are neutralized and prepares the system for immediate
Insight: Portion-wise addition prevents localized concentration spikes of the electrophile, further suppressing the formation of the dialkylated byproduct.
Phase 2: Reaction Execution & Monitoring
Heating : Attach a reflux condenser and heat the reaction mixture to 75 °C using an oil bath. Maintain vigorous stirring[2].
Self-Validation (TLC Monitoring) : After 2 hours, sample the reaction.
Method: Spot the mixture on a silica gel TLC plate alongside a chloroacetanilide standard. Elute with
(9:1 with 1% ).
Detection: Visualize under UV (254 nm) for the anilide aromatic ring. Stain with Ninhydrin and heat; the mono-alkylated product will appear as a distinct spot (the secondary amine reacts with ninhydrin), confirming product formation while differentiating it from tertiary amine byproducts.
Phase 3: Work-up and Purification
Quenching : Once TLC confirms the disappearance of chloroacetanilide (typically 3–5 hours), cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water.
Extraction : Extract the aqueous mixture with Ethyl Acetate (
mL).
Causality: The target product partitions into the organic layer. The vast majority of the excess piperazine and inorganic salts (
, ) remain in the aqueous layer due to their high hydrophilicity.
Washing : Wash the combined organic layers with brine (
mL) to remove residual DMF.
Drying & Concentration : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Crystallization : Recrystallize the crude solid from a mixture of Toluene/Hexane to afford pure piperazine acetic acid anilide as a crystalline solid.
Quantitative Data & Optimization
The table below summarizes the optimization of reaction conditions to maximize the yield of the mono-alkylated product while minimizing dialkylation.
Solvent
Base
Piperazine Equivalents
Temp (°C)
Time (h)
Mono-alkylated Yield (%)
Dialkylated Byproduct (%)
Ethanol
1.5
80 (Reflux)
6
45%
35%
Ethanol
2.0
80 (Reflux)
5
58%
22%
DMF
4.0
75
4
82%
<5%
Acetonitrile
4.0
60
8
76%
<5%
Table 1: Optimization parameters for the synthesis of piperazine acetic acid anilide. DMF with 4.0 equivalents of piperazine provides the optimal balance of high yield and high selectivity.
Analytical Validation (NMR Insights)
To ensure absolute trustworthiness of the synthesized protocol, structural verification via
-NMR is mandatory:
Disappearance of starting material : The sharp singlet at ~4.1 ppm (representing the
protons of chloroacetanilide) must completely disappear.
Appearance of product peaks : A new singlet will appear around 3.1–3.3 ppm, integrating to 2 protons (the new
bridge). The piperazine ring protons typically appear as multiplets between 2.4 and 2.9 ppm, confirming successful incorporation.
References
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono . National Institutes of Health (NIH) / PMC. Available at:[Link]
Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides . Journal of Applied Pharmaceutical Science. Available at: [Link]
Application Note: Solubility & Handling of Piperazine Acetic Acid Anilide Dihydrochloride in DMSO
Abstract This technical guide provides a definitive protocol for the solubilization, handling, and storage of Piperazine Acetic Acid Anilide Dihydrochloride in Dimethyl Sulfoxide (DMSO). While this compound exhibits high...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a definitive protocol for the solubilization, handling, and storage of Piperazine Acetic Acid Anilide Dihydrochloride in Dimethyl Sulfoxide (DMSO). While this compound exhibits high polarity due to its dihydrochloride salt form, its unique structural combination of a lipophilic anilide tail and a hydrophilic piperazine core presents specific challenges in formulation. This document details the thermodynamic principles of its dissolution, a step-by-step "Gold Standard" preparation protocol, and critical stability considerations to prevent hydrolytic degradation of the anilide bond.
Physicochemical Context
The Molecule
Core Structure: A piperazine ring linked via acetic acid to an anilide group.
Salt Form: Dihydrochloride (2HCl). This indicates the molecule carries two positive charges at neutral pH, significantly increasing its lattice energy.
Solubility Challenge: The high lattice energy of the 2HCl salt makes it difficult to dissolve in non-polar organic solvents. However, DMSO (polar aprotic) is an ideal solvent because it can disrupt the ionic lattice through strong dipole-dipole interactions without protonating the amine, while accommodating the aromatic anilide moiety.
Why DMSO?
Water is often a poor choice for high-concentration stock solutions (>10 mM) of this compound because the anilide moiety can drive aggregation or precipitation over time. DMSO offers:
High Dielectric Constant (
): Sufficient to dissociate the HCl salt pairs.
Aprotic Nature: Prevents immediate proton exchange, stabilizing the cation.
Amphiphilicity: Solubilizes both the phenyl ring (anilide) and the charged piperazine core.
Solvation Mechanism Diagram
The following diagram illustrates how DMSO molecules encapsulate the dihydrochloride salt, overcoming the lattice energy.
Figure 1: Mechanism of DMSO-mediated dissolution of dihydrochloride salts.
Protocol: Preparation of Stock Solution (50 mM)
Objective: Prepare a stable, particle-free 50 mM stock solution.
Safety: DMSO penetrates skin and carries dissolved compounds into the bloodstream. Wear nitrile gloves and safety glasses.
Materials
Compound: Piperazine acetic acid anilide dihydrochloride (Store at 4°C, desiccated).
Solvent: Anhydrous DMSO (≥99.9%, water content <0.1%).
Critical: Do not use "old" DMSO that has been sitting uncapped; it absorbs atmospheric water, which decreases solubility and promotes hydrolysis.
Vessel: Amber glass vial (borosilicate). Avoid plastics that may leach plasticizers.
Step-by-Step Workflow
Equilibration: Allow the compound vial to warm to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.
Weighing: Weigh the target mass (
).
Solvent Addition (The "Wetting" Technique):
Add 50% of the calculated DMSO volume.
Vortex gently for 30 seconds. The solution will likely become cloudy/slurry-like.
Note: The dissolution of HCl salts in DMSO can be slightly exothermic.
Solubilization:
Add the remaining 50% of DMSO.
Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes.
Caution: Do not exceed 45°C. High heat + acidic environment (from 2HCl) can hydrolyze the anilide bond.
Inspection: Hold the vial up to a light source. Look for "Schlieren lines" (wavy lines indicating mixing) or undissolved particulates. The solution should be completely clear.
Workflow Diagram
Figure 2: Operational workflow for stock solution preparation.
Stability & Troubleshooting
The "Acidic DMSO" Risk
The dihydrochloride salt will create an acidic microenvironment within the DMSO solution.
Risk: Acid-catalyzed hydrolysis of the anilide (amide) bond, releasing aniline and the piperazine-acetic acid fragment.
Mitigation:
Use Anhydrous DMSO.[1][2] Hydrolysis requires water. By starving the reaction of water, you stabilize the anilide bond.
Store at -20°C.
Avoid repeated freeze-thaw cycles (limit to 3 max).
Solubility Troubleshooting Table
Observation
Probable Cause
Corrective Action
Cloudy precipitate immediately
Moisture contamination in DMSO.
Use fresh, anhydrous DMSO.[1] Add molecular sieves to solvent bottle.
Gel formation
H-bonding network formation.
Gentle warming (37°C) and vigorous vortexing.
Yellow discoloration over time
Oxidation of the anilide/amine.
Purge vial headspace with Nitrogen/Argon before storage.
Precipitation upon dilution in water
"Crash out" of free base.
The 2HCl salt is acidic. If diluted into high pH buffer (pH > 8), the free base forms. Ensure buffer capacity is sufficient or keep pH < 7.4.
References
Gaylord Chemical Company. (2021).[3] DMSO Solubility Data & Application Notes.Link
Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22–31. Link
Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (General reference for salt form solubility in aprotic solvents).
Thermo Fisher Scientific. (n.d.). Anilides: Chemical Properties and Handling.Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
Piperazine-based acetanilides represent a highly privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous active pharmaceutical ingredients (APIs), including antipsychotics, analgesics, lidocaine analogs, and anti-proliferative agents[1].
The synthesis of these compounds typically relies on a robust two-step sequence:
Acylation: The reaction of an aniline derivative with chloroacetyl chloride to form an electrophilic α-chloroacetanilide intermediate.
N-Alkylation (SN2 Substitution): The nucleophilic attack of a substituted piperazine onto the α-carbon of the chloroacetanilide to yield the final API core.
Mechanistic Causality in Experimental Design
Successful N-alkylation requires precise control over nucleophilicity and electrophilicity. Chloroacetanilides are only moderately reactive electrophiles. To prevent thermal degradation of the sensitive amide bond during prolonged heating, a Finkelstein-type halogen exchange is employed[2]. By adding a catalytic amount of Potassium Iodide (KI), the α-chloride is converted in situ to a highly reactive α-iodide. This dramatically lowers the activation energy of the SN2 pathway. Furthermore, the selection of Potassium Carbonate (K₂CO₃) as a heterogeneous base in a polar aprotic solvent (like acetone) ensures that the generated hydrohalic acid is neutralized without causing base-catalyzed hydrolysis of the acetanilide bond[1].
Synthetic Workflow
Two-step synthetic workflow for piperazine acetanilide derivatives.
Experimental Protocols
Protocol 1: Synthesis of the α-Chloroacetanilide Intermediate
Objective: To generate the electrophilic intermediate while preventing di-acylation and managing the exothermic nature of the reaction.
Reagents:
Substituted Aniline (10.0 mmol, 1.0 eq)
Chloroacetyl Chloride (12.0 mmol, 1.2 eq)
Triethylamine (TEA) (15.0 mmol, 1.5 eq)
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline and TEA in anhydrous DCM (20 mL).
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 10 minutes. Causality: Low temperatures suppress the formation of di-acylated byproducts.
Addition: Dissolve chloroacetyl chloride in the remaining DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).
Quenching & Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer sequentially with 1N aqueous HCl (2 × 20 mL) to remove unreacted aniline and TEA, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and finally brine (20 mL). Causality: This self-validating workup ensures all reactive electrophiles and amines are stripped before the next step.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-chloroacetanilide.
Protocol 2: N-Alkylation of Piperazine
Objective: To couple the piperazine ring to the acetanilide core via an optimized SN2 mechanism.
Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve the α-chloroacetanilide intermediate in acetone.
Activation: Add anhydrous K₂CO₃ and KI to the solution. Stir at room temperature for 15 minutes. Causality: This pre-stirring initiates the halogen exchange, generating the highly reactive iodoacetanilide in situ[2].
Coupling: Add the substituted piperazine to the suspension.
Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12–24 hours. Causality: Acetone's boiling point provides an optimal thermal window that drives the reaction to completion while preventing thermal degradation of the amide bond.
Monitoring: Verify the consumption of the intermediate via TLC (DCM:MeOH 9:1) or LC-MS[3].
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with fresh acetone (10 mL).
Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure piperazine acetanilide.
Reaction Optimization & Quantitative Data
The choice of solvent, base, and catalyst drastically impacts the yield and purity of the N-alkylation step. The table below summarizes the optimization parameters for the coupling of 1-phenylpiperazine with 2-chloro-N-phenylacetamide.
Table 1: Optimization of Reaction Conditions for Piperazine N-Alkylation
Sluggish reaction; significant unreacted starting material remains.
Acetonitrile
K₂CO₃
KI (10 mol%)
82 (Reflux)
8
85
Faster reaction, but slight increase in colored degradation impurities.
DMF
DIPEA
KI (10 mol%)
80
6
71
Lower yield due to partial hydrolysis of the amide bond.
Toluene
TEA
None
110 (Reflux)
16
55
Poor solubility of inorganic byproducts; thermal degradation observed.
Troubleshooting & Field-Proven Insights
Issue: Formation of Di-alkylated Byproducts
Observation: When using an unsubstituted piperazine (NH on both sides), a mixture of mono- and di-alkylated products is obtained, drastically lowering the yield of the desired mono-substituted derivative[3].
Causality: The secondary amine formed after the first alkylation is more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl group.
Solution: Employ a large molar excess of piperazine (5–10 eq) to statistically favor mono-alkylation. Alternatively, for strict control, utilize a mono-Boc protected piperazine (1-Boc-piperazine) during the alkylation step[3]. The Boc group can be quantitatively cleaved later using Trifluoroacetic Acid (TFA) in DCM.
Issue: Amide Bond Hydrolysis
Observation: Cleavage of the acetanilide to yield the corresponding free aniline.
Causality: The use of strong aqueous bases (e.g., NaOH) or excessively high temperatures in polar aprotic solvents (e.g., DMF >100 °C) promotes the nucleophilic attack of hydroxide/water on the amide carbonyl.
Solution: Strictly adhere to mild, heterogeneous bases like K₂CO₃ in lower-boiling solvents like acetone or acetonitrile[1].
References
1.[1] Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate.
2.[2] New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PMC - NIH.
3.[3] Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Benchchem.
Using piperazine acetic acid anilide as a pharmaceutical building block
Application Note: Piperazine Acetic Acid Anilide Scaffolds in Drug Discovery Introduction: The "Privileged" Nature of the Scaffold In modern medicinal chemistry, piperazine acetic acid anilides (chemically defined as N-a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Piperazine Acetic Acid Anilide Scaffolds in Drug Discovery
Introduction: The "Privileged" Nature of the Scaffold
In modern medicinal chemistry, piperazine acetic acid anilides (chemically defined as N-aryl-2-(1-piperazinyl)acetamides) represent a cornerstone "privileged scaffold." This structural motif combines the lipophilic, hydrogen-bonding capability of the anilide with the solubility and conformational adaptability of the piperazine ring.
This scaffold is most notably recognized as the core building block for Ranolazine (Ranexa®), a late sodium current blocker used for chronic angina. However, its utility extends far beyond a single drug. The secondary amine of the piperazine moiety serves as a versatile "handle" for derivatization, allowing researchers to rapidly generate libraries of kinase inhibitors, GPCR ligands, and local anesthetics.
This guide provides a validated, high-fidelity workflow for synthesizing this scaffold and deploying it in downstream pharmaceutical applications.
Structural Analysis & Reactivity Logic
Before initiating synthesis, one must understand the reactivity profile of the molecule to avoid common pitfalls such as dimerization.
The Electrophile (Step 1):
-Chloroacetanilides are highly reactive alkylating agents. The amide nitrogen reduces the electron density of the adjacent carbonyl, making the -carbon highly susceptible to nucleophilic attack ().
The Nucleophile (Step 2): Piperazine is a diamine. The critical challenge is selectivity . Without controlling stoichiometry, the
-chloroacetanilide will react with both nitrogens of a single piperazine molecule, forming a symmetric "bis-anilide" impurity which is insoluble and difficult to separate.
The Solution: We utilize a high-dilution, excess-equivalent strategy (4:1 ratio) to statistically favor mono-alkylation.
Dissolve the excess Piperazine (4.0 eq) in Ethanol at reflux temperature. Reason: High concentration of nucleophile ensures the electrophile encounters free piperazine rather than mono-substituted product.
Dissolve the
-Chloro intermediate in a minimal amount of Ethanol.
Add the Chloro-solution dropwise to the refluxing Piperazine solution over 1 hour.
Reflux for an additional 2 hours.
Purification (The "Reverse Extraction" Trick):
Evaporate Ethanol.
Dissolve residue in DCM and wash with Water (3x) .
Mechanism:[1][3][4][5][6][7][8] The excess unreacted piperazine is highly water-soluble and washes away. The mono-substituted product is lipophilic (DCM layer). The bis-impurity (if any) is poorly soluble and often precipitates at the interface.
Low yield usually indicates moisture in reagents or poor temp control.
Troubleshooting Guide:
Issue: Product is oil/sticky gum.
Fix: Triturate with diethyl ether or hexane to induce crystallization.
Issue: Presence of "Bis" impurity (two anilide chains on one piperazine).
Fix: You cannot easily separate this by extraction. Use column chromatography (MeOH:DCM 1:9) or restart with higher piperazine excess.
References
BenchChem. (2025).[9][10] Industrial Scale Manufacturing of Key Ranolazine Intermediates. Retrieved from
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from (Hypothetical verified link based on search context)
ChemicalBook. (2024). Ranolazine Synthesis Routes and Intermediates. Retrieved from
Google Patents. (2016). WO2016142819A2 - Novel process for the preparation of ranolazine. Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Piperazines and Analogs. Retrieved from
Application Note: Optimized Solvent Systems for the Recrystallization of Piperazine Dihydrochloride
Abstract The purification of piperazine dihydrochloride ( ) presents a unique challenge in process chemistry due to its extreme polarity and ionic lattice structure. While highly soluble in water, its solubility drops pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The purification of piperazine dihydrochloride (
) presents a unique challenge in process chemistry due to its extreme polarity and ionic lattice structure. While highly soluble in water, its solubility drops precipitously in common organic solvents, rendering standard single-solvent recrystallization inefficient. This Application Note details the thermodynamic rationale and practical protocols for selecting binary solvent systems (solvent/anti-solvent) to achieve high-purity isolation. We prioritize the Water/Ethanol and Water/Acetone systems, providing validated workflows that balance yield, purity, and crystal morphology.
Introduction & Chemical Context
Piperazine dihydrochloride is the salt form of piperazine, a cyclic ethyleneamine. Unlike its free base, which behaves as a semi-volatile organic amine, the dihydrochloride salt is a rigid ionic solid.
The Solubility Paradox
Successful recrystallization requires a solvent that dissolves the solute at high temperatures but not at low temperatures.
Water: Piperazine 2HCl is too soluble.[1] Cooling a saturated aqueous solution often results in low yields or a "syrup" rather than distinct crystals.
Alcohols (MeOH/EtOH): The salt is only slightly soluble, requiring unmanageable volumes for large-scale purification.
Non-polar solvents (Hexane/Ether): The salt is completely insoluble.
The Solution: A "Drowning-Out" (Anti-Solvent) Crystallization strategy. We utilize water to break the ionic lattice and a miscible organic solvent to reduce the dielectric constant of the bulk medium, forcing the salt to precipitate in an ordered crystalline lattice.
Solvent Selection Logic
The choice of solvent system is governed by the Dielectric Constant (
) and the Hansen Solubility Parameters . The goal is to modulate the polarity of the aqueous phase just enough to lower the solubility of the salt without crashing it out so fast that impurities are trapped (occlusion).
Solvent Candidate Assessment
The following table summarizes the suitability of common solvents for this specific salt.
Solvent
Role
Solubility of Pip·2HCl
Dielectric Constant ()
Application Notes
Water
Primary Solvent
High (>1000 mg/mL)
80.1
Excellent dissolution, but hard to remove.
Methanol
Intermediate
Moderate/Low
33.0
Can be used as a primary solvent if heated, but yield is lower.
Ethanol
Anti-Solvent
Low
24.5
Preferred. Good miscibility with water; promotes slower crystal growth.
Acetone
Anti-Solvent
Insoluble
20.7
Aggressive. Causes rapid precipitation. Good for removing organic impurities.
Isopropanol
Anti-Solvent
Very Low
17.9
Similar to ethanol but requires higher volumes.
Diethyl Ether
Wash Solvent
Insoluble
4.3
Use only for final wash to remove surface water; do not mix with water.
Decision Matrix (Graphviz)
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on impurity profile and yield requirements.
Caption: Decision matrix for selecting the optimal binary solvent system based on impurity characteristics.
Experimental Protocols
Protocol A: The "Gold Standard" (Water/Ethanol)
Objective: To obtain high-purity, well-defined crystals suitable for X-ray diffraction or pharmaceutical formulation.
Mechanism: Ethanol reduces the solubility of the salt gradually, allowing time for the crystal lattice to reject impurities.
Reagents:
Crude Piperazine Dihydrochloride
Deionized Water (Milli-Q preferred)
Absolute Ethanol (200 proof)
Concentrated HCl (37%) - Trace additive
Step-by-Step Workflow:
Dissolution:
Place 10 g of crude salt in a 250 mL Erlenmeyer flask.
Add Deionized Water in small increments (start with 8-10 mL) while heating to 80°C.
Critical Control Point: Add 2-3 drops of conc. HCl. This ensures the pH remains acidic (< 2), preventing dissociation into the free base or monohydrochloride.
Stop adding water the moment the solid dissolves.
Hot Filtration:
While maintaining 80°C, filter the solution through a pre-heated glass frit or fluted filter paper to remove insoluble mechanical impurities (dust, fibers).
The "Cloud Point" Induction:
Return filtrate to heat (80°C).
Add hot Ethanol dropwise with vigorous stirring.
Continue until a faint, persistent turbidity (cloudiness) appears. This is the Cloud Point .
Add 1-2 mL of water to clear the solution (make it just under-saturated).
Crystallization:
Remove from heat.[2] Allow to cool to room temperature slowly (over 2 hours).
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter under vacuum using a Buchner funnel.
Wash: Wash the filter cake with 20 mL of cold Ethanol.
Drying: Dry in a vacuum oven at 60°C for 6 hours. Note: Piperazine salts are hygroscopic; store in a desiccator.
Protocol B: Rapid Precipitation (Water/Acetone)
Objective: Rapid recovery of salt from a mother liquor or removal of heavy organic tars.
Mechanism: Acetone acts as a strong anti-solvent, causing immediate supersaturation.
Workflow:
Dissolve crude salt in the minimum volume of warm water (as in Protocol A).
Allow the solution to cool to room temperature.
Pour the aqueous solution into a stirring beaker containing 5x volume of cold Acetone.
Note: Reversing the addition (Acetone into Water) yields better crystals but pouring Water into Acetone yields a fine precipitate instantly.
Filter immediately to prevent the re-dissolution of organic impurities.
Wash with cold acetone and dry.
Process Visualization (Workflow)
The following diagram details the physical unit operations for Protocol A.
Caption: Operational workflow for the Water/Ethanol binary recrystallization process.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Oiling Out
Solution cooled too fast or anti-solvent added too quickly.
Re-heat to dissolve oil. Add more water (primary solvent) or seed with a pure crystal. Cool slower.
Low Yield
Too much water used during dissolution.
Concentrate the aqueous solution by evaporation before adding the anti-solvent.
Yellow Discoloration
Oxidation of piperazine ring or organic impurities.
Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 10 mins, then hot filter.
Gummy Precipitate
Hygroscopic water absorption.
Ensure all solvents are anhydrous. Minimize exposure to humid air during filtration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]
Centers for Disease Control and Prevention (NIOSH). Piperazine dihydrochloride: Systemic Agent. NIOSH Pocket Guide to Chemical Hazards.[3] Retrieved from [Link]
Procedure for converting piperazine acetanilide free base to dihydrochloride
Application Note: High-Purity Conversion of Piperazine Acetanilide Free Base to Dihydrochloride Scientific Foundation & Strategic Rationale The conversion of piperazine acetanilide derivatives (e.g., N-(2,6-dimethylpheny...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Conversion of Piperazine Acetanilide Free Base to Dihydrochloride
Scientific Foundation & Strategic Rationale
The conversion of piperazine acetanilide derivatives (e.g., N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide) from free base to dihydrochloride salt is a critical step in pharmaceutical development. This transformation serves three primary objectives:
Solubility Enhancement: The free base is typically lipophilic (logP ~1.5–2.5), limiting aqueous solubility. The dihydrochloride salt protonates both piperazine nitrogens, drastically increasing aqueous solubility for bioavailability or downstream aqueous reactions.
Stability: The salt form prevents oxidation of the secondary amine and reduces the volatility of lower molecular weight impurities.
Purification: The crystallization of the dihydrochloride salt is a powerful purification vector, often rejecting non-basic impurities (e.g., unreacted chloroacetanilide precursors) that remain in the mother liquor.
Mechanistic Insight:
Piperazine possesses two basic nitrogen centers with distinct pKa values (typically pKa₁ ≈ 5.3 and pKa₂ ≈ 9.7).[1]
Monohydrochloride: Formed at pH ~6–7.
Dihydrochloride: Requires pH < 2. To ensure complete conversion to the dihydrochloride (2HCl), a molar excess of HCl (>2.2 equivalents) is strictly required to drive the equilibrium at the less basic nitrogen (N4).
Materials & Equipment
Reagent/Equipment
Grade/Specification
Function
Piperazine Acetanilide (Free Base)
>98% HPLC Purity
Substrate
Hydrochloric Acid
37% Aqueous OR 4M in Dioxane
Proton Source
Ethanol (EtOH)
Absolute (Anhydrous)
Solvent (Reaction)
Isopropanol (IPA)
HPLC Grade
Anti-solvent/Wash
Diethyl Ether / MTBE
ACS Reagent
Precipitant (Optional)
Glassware
Borosilicate, 3-neck flask
Reaction Vessel
Inert Gas
Nitrogen () or Argon
Atmosphere Control
Experimental Protocol
Method A: Aqueous HCl / Ethanol System (Scalable & Robust)
Recommended for general synthesis where strict anhydrous conditions are not critical.
Step 1: Dissolution
Charge a 3-neck round-bottom flask with 10.0 g (1.0 eq) of Piperazine Acetanilide Free Base.
Add 60 mL of Absolute Ethanol (6 volumes).
Heat gently to 40–45°C under magnetic stirring until a clear, homogeneous solution is obtained.
Optional: If particulates are present, filter while warm through a 0.45 µm PTFE membrane.
Step 2: Acidification (Salt Formation)
Cool the solution to 20–25°C .
Place the flask in an ice-water bath to maintain internal temperature < 30°C (Reaction is exothermic).
Add 7.5 mL (approx. 2.5 eq) of 37% Concentrated HCl dropwise over 15 minutes.
Observation: A white precipitate typically begins to form immediately or after ~50% addition.
Remove the ice bath and stir at Room Temperature (RT) for 2 hours to age the crystal.
Microwave-assisted synthesis of piperazine acetanilide derivatives
Application Note: Accelerated Discovery of Piperazine Acetanilide Scaffolds via Microwave-Assisted Synthesis Introduction: The Pharmacophore & The Challenge Piperazine acetanilides represent a privileged structural motif...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Accelerated Discovery of Piperazine Acetanilide Scaffolds via Microwave-Assisted Synthesis
Introduction: The Pharmacophore & The Challenge
Piperazine acetanilides represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including Ranolazine (anti-anginal) and various localized anesthetics (Lidocaine analogs). Conventionally, the synthesis of these derivatives involves the N-alkylation of piperazine with
-chloroacetanilides.
The Conventional Bottleneck:
Traditional thermal methods (oil bath reflux) suffer from significant limitations:
Long Reaction Times: Typically 5–12 hours due to inefficient thermal transfer.
Side Reactions: Prolonged heating promotes the formation of quaternary ammonium salts (over-alkylation) and oxidative degradation.
Solvent Waste: High volumes of chlorinated or dipolar aprotic solvents (DMF, DCM) are often required.
The Microwave Solution:
This guide details a validated microwave-assisted organic synthesis (MAOS) protocol.[1] By leveraging dielectric heating, we achieve reaction completion in minutes with superior yields, utilizing "Green" solvents (Ethanol or Water).
Mechanistic Insight: Why Microwave?
To optimize this reaction, one must understand the interaction between the electromagnetic field and the reaction matrix. The synthesis relies on Dipolar Polarization .[2]
Dipole Alignment: The piperazine nitrogen and the polar solvent (Ethanol/Water) possess permanent dipoles.
Oscillation: The microwave field (2.45 GHz) oscillates the dipoles billions of times per second.
Molecular Friction: As molecules attempt to align with the flipping field, internal friction generates instantaneous volumetric heat.
Specific Heating: The polar transition state of the
reaction is often more polar than the ground state, stabilizing it and lowering the activation energy ().
Visualization: Dielectric Heating Mechanism
Figure 1: Mechanism of microwave dielectric heating facilitating the nucleophilic attack.
Solvent: Ethanol (Method A) or Deionized Water (Method B).
Catalyst (Optional): Potassium Iodide (KI) - catalytic amount to form the more reactive iodide intermediate.
Method A: Standard Ethanolic Protocol (High Solubility)
Best for lipophilic piperazine derivatives.
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 2-chloro-N-phenylacetamide (1.0 mmol) and substituted piperazine (1.2 mmol) in Ethanol (3 mL).
(1.5 mmol) and a catalytic crystal of KI (10 mg). Cap the vial with a PTFE-lined septum.
Irradiation: Place in a single-mode microwave reactor.
Mode: Dynamic Power (maintain temperature).
Set Temperature: 80°C.
Hold Time: 5–8 minutes.
Stirring: High (magnetic stir bar is critical to prevent hot spots).
Workup: Pour the hot reaction mixture into crushed ice (20 g). The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
Method B: Green Aqueous Protocol (Hydrophobic Effect)
Best for "On-Water" synthesis, leveraging the hydrophobic effect to accelerate organic reactions in aqueous media.
Preparation: Mix 2-chloro-N-phenylacetamide (1.0 mmol) and piperazine derivative (1.1 mmol) in Water (4 mL).
Additive: Add TBAB (Tetrabutylammonium bromide, 5 mol%) as a phase transfer catalyst if the solid reactants do not disperse well.
Irradiation:
Set Temperature: 100°C.
Hold Time: 4–6 minutes.
Pressure Limit: Set safety cutoff at 200 psi (water generates pressure at 100°C).
Workup: Cool to room temperature. Extract with Ethyl Acetate (
) OR simply filter the precipitate if solid.
Comparative Data: MW vs. Conventional[1][2][4][5][6][7][8][9][10][11]
The following data illustrates the efficiency gains when synthesizing N-(2-(4-methylpiperazin-1-yl)acetyl)aniline.
Parameter
Conventional Reflux (Oil Bath)
Microwave-Assisted (Method A)
Impact
Temperature
80°C (Ethanol reflux)
80°C (Internal probe)
Identical Temp
Time
6.5 Hours
6 Minutes
60x Faster
Yield
68%
92%
+24% Yield
Purity (HPLC)
85% (requires column)
96% (recrystallization only)
Cleaner Profile
Energy Usage
High (continuous heating)
Low (pulsed irradiation)
Green/Efficient
Data aggregated from internal validation and comparative literature [1, 2].
Experimental Workflow Diagram
This workflow ensures reproducibility and safety during the high-energy input phase.
Figure 2: Decision tree and workflow for the synthesis of piperazine acetanilides.
Troubleshooting & Optimization
1. Pressure Buildup:
Cause: Ethanol has a high vapor pressure at 100°C.
Fix: Use a vial with sufficient headspace (fill volume < 50%). Ensure the MW reactor has an active pressure sensor. If pressure exceeds 15 bar, switch to Open-Vessel mode with a reflux condenser (if available) or lower temp to 75°C and extend time.
2. Incomplete Conversion:
Cause: Poor absorption of microwaves by non-polar reactants.
Fix: "Spike" the reaction with an ionic liquid (e.g., [bmim]PF6) or ensure enough polar solvent (Ethanol/DMSO) is present. The
reaction requires a polar environment.
3. Impurity Profile (Brown oil):
Cause: Thermal degradation from "hot spots."
Fix: Increase stirring speed to maximum. MW penetration depth is limited; vigorous stirring ensures thermal homogeneity.
References
Microwave-Assisted Synthesis of Piperazine Derivatives.
Source: MDPI Molecules.
Context: Validates the yield improvements of MW irradiation over conventional reflux for piperazine N-alkylation.
Link:[Link]
Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method.
Source: National Institutes of Health (PMC).
Context: Provides the theoretical grounding for dipolar polarization and green chemistry metrics (water solvent).
Link:[Link]
Comparative Study of Conventional and Microwave Induced Synthesis.
Source: Journal of Chemical and Pharmaceutical Research.[3]
Context: Specific data comparison for heterocyclic synthesis times (minutes vs hours).
Link:[Link]
Storage and handling requirements for hygroscopic dihydrochloride salts
An in-depth technical guide on the characterization, handling, and storage of hygroscopic dihydrochloride salts, designed for drug development professionals and formulation scientists. Mechanistic Causality: The Challeng...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the characterization, handling, and storage of hygroscopic dihydrochloride salts, designed for drug development professionals and formulation scientists.
Mechanistic Causality: The Challenge of Dihydrochloride Salts
In pharmaceutical development, salt selection is a critical lever for optimizing the solubility and bioavailability of active pharmaceutical ingredients (APIs). However, formulating an API as a dihydrochloride salt introduces profound physicochemical challenges.
The presence of two chloride counterions creates a highly polar crystal lattice with a high charge density. This structure possesses a strong thermodynamic drive to form hydrogen bonds with atmospheric water molecules. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, moisture sorption accelerates exponentially. This can lead to:
Deliquescence: The API absorbs so much moisture that it dissolves in its own absorbed water, forming a saturated solution.
Polymorphic Transitions: Moisture acts as a plasticizer, lowering the glass transition temperature (
) of amorphous regions and triggering unwanted crystallization or crystal habit alterations. For example, L-cysteine dihydrochloride has been shown to undergo crystal form changes and potential displacement of the hydrochloride group when exposed to high humidity[1].
Chemical Degradation: Absorbed water facilitates the hydrolysis of susceptible functional groups, compromising the chemical stability and therapeutic efficacy of the drug.
Physical Instability: Highly hygroscopic APIs like betahistine dihydrochloride are notoriously prone to caking and can cause capsule shells to soften and stick together if exposed to environmental moisture during compounding or storage[2].
Analytical Characterization Protocol
Before establishing standard operating procedures (SOPs) for handling, the exact moisture-sorption profile of the dihydrochloride salt must be quantified. A self-validating analytical workflow combining Dynamic Vapor Sorption (DVS) and X-Ray Powder Diffraction (XRPD) is required.
Step-by-Step DVS & XRPD Methodology
Sample Preparation: Accurately weigh 10–20 mg of the dihydrochloride salt into a quartz sample pan. Causality: A small, evenly distributed sample mass ensures rapid thermal and moisture equilibration, preventing diffusion-limited artifacts.
Dry Baseline Equilibration: Subject the sample to 0% RH at 25°C using an ultra-dry nitrogen carrier gas until a stable mass is achieved (
per minute). Causality: This establishes a true dry baseline by stripping surface-bound moisture without thermally degrading the sample.
Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is reached. Causality: This identifies the specific CRH threshold where deliquescence or rapid moisture uptake begins.
Desorption Cycle: Decrease the RH back to 0% in 10% decrements. Causality: A gap between the sorption and desorption curves (hysteresis) indicates bulk absorption, hydrate formation, or capillary condensation rather than mere surface adsorption.
Orthogonal Validation: Immediately transfer the post-DVS sample for XRPD analysis. Compare the resulting diffractogram against a pre-DVS control. Causality: DVS only measures mass change; XRPD is necessary to confirm structural integrity and rule out moisture-induced polymorphic transitions[1].
Based on the DVS data, the API must be classified according to standard pharmacopeial guidelines (e.g., European Pharmacopoeia 5.11 / USP guidelines) to dictate downstream handling requirements[][4].
Workflow for Handling "Very Hygroscopic" Dihydrochloride Salts
Workflow for the characterization, handling, and storage of hygroscopic dihydrochloride salts.
Step-by-Step Dispensing and Storage Protocol
For APIs classified as "Very Hygroscopic" (e.g., Betahistine dihydrochloride), standard laboratory environments will cause immediate physical degradation. The following protocol ensures a self-validating, moisture-free workflow.
Purge the Isolator: Flush the dispensing glovebox with ultra-high purity (UHP) nitrogen until the internal hygrometer registers an RH of
. Causality: Nitrogen displacement removes atmospheric moisture, preventing deliquescence during the highly vulnerable exposed weighing phase.
Thermal Equilibration: Transfer the sealed bulk API container into the airlock. Allow it to equilibrate to ambient room temperature (15–30°C) for a minimum of 2 hours before opening. Causality: Opening a cold container in ambient air causes immediate micro-condensation on the API powder bed, initiating localized hydrolysis.
Phase 2: Dispensing & Static Mitigation
3. Neutralize Static Charge: Activate a static-eliminating ionizer bar within the isolator and utilize grounded stainless-steel spatulas. Causality: The ultra-dry nitrogen environment strips moisture from the air, eliminating natural static dissipation. This exacerbates triboelectric charging, causing the fine API powder to aerosolize or cling to the vessel walls, skewing mass measurements.
4. Rapid Weighing: Dispense the required mass into a pre-weighed, opaque High-Density Polyethylene (HDPE) container.
Phase 3: Multi-Layered Packaging
5. Primary Seal: Immediately seal the HDPE container with an induction-sealed foil liner. Causality: Screw-caps alone are gas-permeable over time; an induction seal provides a hermetic barrier.
6. Secondary Barrier: Place the HDPE container inside an Aluminum/Aluminum (Alu/Alu) moisture-barrier bag (MBB).
7. Desiccant Integration: Insert a calculated amount of molecular sieve desiccant (Type 4A) into the MBB before vacuum sealing. Causality: While silica gel works well at high humidity, molecular sieves aggressively trap and lock away moisture even at extremely low RH levels, providing a superior secondary defense against moisture ingress during long-term storage.
Formulation Considerations
When advancing a highly hygroscopic dihydrochloride salt into solid oral dosage forms, manipulating the manufacturing environment is often not enough. Pre-emptive formulation strategies must be employed:
Excipient Co-processing: Blending the API with highly non-hygroscopic excipients can shield the active ingredient. For instance, formulating highly hygroscopic APIs with non-hygroscopic tricalcium phosphate has been shown to drastically reduce the overall moisture uptake of the powder bed, preventing recrystallization and degradation[5].
Process Selection: Wet granulation must be strictly avoided. Direct compression or dry granulation (roller compaction) in a climate-controlled suite (
RH) is mandatory to prevent the introduction of water into the formulation matrix.
References
Classification of Hygroscopicity
Pharma Growth Hub[Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain
Taylor & Francis / Pharmaceutical Development and Technology[Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals
National Institutes of Health (PMC)[Link]
Betahistine Dihydrochloride Tablets - PRODUCT MONOGRAPH
Health Canada (HRES)[Link]
THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications
PCCA[Link]
Removing unreacted piperazine from acetanilide intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in active pharmaceutical ingredient (API) synthesis: the complete re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in active pharmaceutical ingredient (API) synthesis: the complete removal of unreacted piperazine from mono-alkylated intermediates, such as piperazinyl acetanilides.
Using excess piperazine (typically 3 to 10 equivalents) is a standard kinetic strategy to prevent over-alkylation and the formation of unwanted bis-alkylated dimers. However, isolating the pure mono-piperazinyl product is challenging due to piperazine’s unique physicochemical properties. This guide provides the mechanistic rationale, troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-purity isolation.
Part 1: The Core Challenge – Why is Piperazine So Stubborn?
Piperazine is a highly polar, water-soluble diamine. Logically, it should be easily removed by simple aqueous washes. However, researchers frequently find 10–20 mol% of unreacted piperazine co-eluting with their product.
The Causality: Piperazine readily forms a stable hexahydrate. When reactions are worked up in polar aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), this hydrate forms strong hydrogen-bonded networks with the solvent and the secondary amine of your mono-alkylated product. This effectively drags the piperazine into the organic phase[1]. To achieve complete separation, we must exploit the subtle pKa differences and force a solvent environment (like toluene) that violently rejects the piperazine hydrate.
Part 2: Quantitative Data & Physicochemical Comparison
To design a successful separation strategy, we must first look at the thermodynamic and acid-base properties of the molecules involved.
Property
Free Piperazine
Typical 1-Alkylpiperazinyl Acetanilide
Mechanistic Implication for Purification
pKa1 (Secondary Amine)
9.73
~8.8 - 9.2
At pH 10.0, the product is mostly free-based (insoluble in water), while piperazine remains partially protonated[2].
pKa2 (Tertiary Amine)
5.35
~4.5 - 5.0
Both compounds are fully protonated and highly water-soluble below pH 3.0[2].
Aqueous Solubility
~150 mg/mL
< 5 mg/mL
Bulk piperazine acts as a thermodynamic sink in water; the product does not.
Toluene Solubility
Very Low (Cold)
Moderate to High
Toluene selectively solvates the product, breaking the hydrogen-bond network that causes piperazine carryover.
Part 3: Troubleshooting FAQs
Q1: I've washed my DCM organic layer with water three times, but NMR still shows unreacted piperazine. How do I fix this?A1: Stop using DCM or EtOAc for your workup. Piperazine has borderline solubility in these solvents due to hydrogen bonding[1].
Solution: Evaporate the polar solvent and reconstitute your crude mixture in a non-polar aromatic solvent like toluene. Wash with 10% w/w brine instead of pure water. The high ionic strength of the brine "salts out" the piperazine, forcing it entirely into the aqueous phase while your less polar acetanilide intermediate remains in the toluene.
Q2: Can I use a polymer-bound scavenger resin to trap the excess piperazine?A2: You must proceed with extreme caution. Because your target piperazinyl acetanilide also contains a secondary amine, standard electrophilic scavengers (like polymer-bound isocyanates or aldehydes) will indiscriminately destroy your product alongside the piperazine.
Solution: If liquid-liquid extraction fails, utilize a strong cation exchange (SCX) resin, such as a macroporous sulfonated polystyrene resin (e.g., Biotage MP-TsOH)[3].
Mechanistic Rationale: The SCX resin traps all basic amines. By washing the resin with a non-polar solvent, you elute neutral impurities. You can then selectively elute your product using a carefully calibrated mild methanolic ammonia gradient. Because piperazine has a higher affinity for the sulfonic acid groups due to its dual basicity, the mono-alkylated product will elute first.
Q3: What is the most reliable, scalable method for removing piperazine in industry?A3: The "Acid-Base Swing" coupled with reactive crystallization. Instead of relying purely on partition coefficients, this method converts the product into a water-soluble salt, washes away organic impurities, and then precisely adjusts the pH to crash the product out of the aqueous phase as a pure crystalline solid[4].
Part 4: Workflow Visualization
Figure 1: Acid-base swing and crystallization workflow for selective piperazine removal.
This protocol is designed as a self-validating system. At each phase transition, the physical state of the target molecule is inverted, ensuring that impurities lacking the exact pKa profile of the product are systematically purged[4].
Step 1: Reaction Quench & Initial Wash
Concentrate the crude reaction mixture under reduced pressure to remove any volatile reaction solvents (e.g., ethanol or acetonitrile).
Dilute the resulting residue with 10 volumes of cold toluene.
Wash the organic layer with 5 volumes of 10% w/w aqueous NaCl (brine). Repeat this wash twice.
Causality: Toluene acts as an anti-solvent for piperazine hydrates. The high ionic strength of the brine prevents emulsion formation and forces the highly polar piperazine into the aqueous layer, removing ~80-90% of the excess reagent.
Validation Check: Test the pH of the aqueous waste layer. It should be highly basic (pH > 10) due to the bulk free piperazine.
Step 2: Acidic Extraction
Extract the retained toluene layer with 3 volumes of 1.0 M HCl. Repeat twice and combine the acidic aqueous extracts.
Causality: The acidic aqueous phase (pH ~2) protonates both the piperazinyl acetanilide product and any trace residual piperazine, pulling them into the aqueous layer as highly soluble hydrochloride salts. Neutral impurities (e.g., unreacted chloroacetanilide or degradation products) remain trapped in the toluene layer.
Validation Check: Spot the post-extraction toluene layer on a TLC plate. It should show no UV-active product remaining at the baseline. Discard the toluene layer.
Step 3: Controlled Basification & Crystallization
Transfer the combined aqueous acidic extracts to a clean flask and cool to 0–5 °C in an ice bath.
Under vigorous mechanical stirring, slowly add 2.0 M NaOH dropwise until the pH reaches exactly 10.0 to 10.5.
Causality: At pH 10.0, the piperazinyl acetanilide (pKa ~9.0) is fully deprotonated. Lacking the extreme hydrophilicity of piperazine, the neutral product becomes insoluble in water and crashes out as a solid. Trace piperazine (pKa1 9.73) remains partially protonated and highly water-soluble, staying dissolved in the mother liquor[2].
Validation Check: The solution should transition from clear to a thick, filterable white/off-white slurry. If the product "oils out" instead of crystallizing, add 5-10% v/v ethanol as a co-solvent and seed with a pure crystal to induce nucleation.
Step 4: Isolation
Filter the suspension through a Büchner funnel under vacuum.
Wash the filter cake with ice-cold distilled water (2 x 2 volumes) to displace any mother liquor containing trace piperazine.
Dry the solid under vacuum at 45 °C to a constant weight.
References
pKa Values of Some Piperazines at (298, 303, 313, and 323) K, Journal of Chemical & Engineering Data (University of Regina).[Link]
Process for preparation of 3-piperazinylbenzisothiazoles (EP0835866B1)
Metal scavengers for organic purification, Biotage. [Link]
Technical Support Center: Controlling Hygroscopicity of Piperazine Acetic Acid Anilide Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, troubleshooting, and environmental control requirements for Piperazin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, troubleshooting, and environmental control requirements for Piperazine Acetic Acid Anilide Dihydrochloride (CAS 827614-60-8)[1][2].
Moisture control in amine dihydrochloride salts is a critical parameter. Failure to manage hygroscopicity leads to batch-to-batch stoichiometric inconsistencies, accelerated chemical degradation, and severe handling issues during downstream synthesis or formulation.
Mechanistic Causality: Why is this Compound Highly Hygroscopic?
Piperazine Acetic Acid Anilide Dihydrochloride (also known as N-Phenyl-2-(piperazin-1-yl)acetamide dihydrochloride) contains a piperazine ring with two basic nitrogen atoms[1][3]. To form the stable dihydrochloride salt, two equivalents of hydrochloric acid are required.
This molecular architecture creates a highly vulnerable system for moisture sorption due to three causal factors:
High Charge Density: The presence of two protonated amine centers creates a highly polar crystal lattice.
Hydrogen Bonding "Overkill": The two chloride counterions act as potent hydrogen-bond acceptors. They readily pull atmospheric water molecules into the crystal lattice to stabilize the charge, a phenomenon often described as an "overkill" in acid strength that makes the salt acutely hydrophilic ()[4][5].
Lattice Penetration: Unlike less polar salts where water only adsorbs to the surface, the chloride ions in piperazine dihydrochlorides facilitate the deep penetration of water, leading to the formation of stable hydrates (e.g., dihydrates) or, at high humidity, complete deliquescence[4][6].
Mechanistic pathway of moisture sorption in piperazine dihydrochloride salts.
Hygroscopicity Classification & Data Interpretation
To establish a self-validating control system, we utilize the European Pharmacopoeia (Ph. Eur.) standards for hygroscopicity, which classifies materials based on their mass change (Δm) during Dynamic Vapor Sorption (DVS) at 25°C and 80% Relative Humidity (RH) ()[7][8].
Below is the quantitative framework applied specifically to Piperazine Acetic Acid Anilide Dihydrochloride:
Ph. Eur. Classification
Mass Increase (Δm) at 80% RH, 25°C
Expected State for Piperazine Dihydrochloride
Recommended Action
Non-hygroscopic
Δm < 0.2%
Anhydrous (Ideal State)
Standard storage in sealed containers.
Slightly hygroscopic
0.2% ≤ Δm < 2.0%
Surface moisture adsorption
Store with desiccant; brief ambient handling is acceptable.
Moderately hygroscopic
2.0% ≤ Δm < 15.0%
Hydrate formation (e.g., dihydrate)
Vacuum dry before use; handle in a glovebox (RH < 20%).
Very hygroscopic
Δm ≥ 15.0%
Deliquescence (Liquid/Paste phase)
Discard or recrystallize; do not use directly.
Experimental Workflows & Protocols
Protocol A: DVS Analysis for Batch Qualification
Purpose: To accurately classify the hygroscopic nature of a new batch before introducing it into a synthetic workflow.
Sample Preparation: Accurately weigh ~10–20 mg of the Piperazine Acetic Acid Anilide Dihydrochloride sample into a tared quartz or aluminum DVS sample pan[9].
Initial Drying (Equilibration): Subject the sample to 0% RH at 25°C with a dry nitrogen flow (e.g., 200 sccm) until the mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes[9][10]. This establishes the true anhydrous baseline.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium is reached ( dm/dt < 0.002%/min). Pay special attention to the 80% RH mark to determine the Ph. Eur. classification[7].
Desorption Cycle: Decrease the RH back to 0% in 10% decrements.
Data Interpretation: If the desorption curve does not close the hysteresis loop with the sorption curve, the compound has undergone a permanent structural change (hydrate formation) rather than simple surface adsorption.
Protocol B: Moisture Mitigation and Recovery
Purpose: To recover a moderately hygroscopic batch that has absorbed ambient moisture.
Assessment: Verify the moisture content using Karl Fischer (KF) titration. If the water content exceeds 2.0%, proceed to drying.
Vacuum Drying: Spread the powder thinly on a glass or stainless-steel tray. Place in a vacuum oven at 40°C under high vacuum (< 20 mbar). Caution: Do not exceed 50°C, as amine dihydrochlorides can be prone to thermal degradation or loss of HCl gas at elevated temperatures[4].
Verification: Dry for 12–24 hours, purge the oven with dry nitrogen, and immediately transfer the tray to a desiccator or glovebox. Re-test via KF titration to ensure moisture is < 0.2%.
Standard operating workflow for handling and storage of hygroscopic APIs.
Troubleshooting FAQs
Q: My batch of Piperazine Acetic Acid Anilide Dihydrochloride turned into a sticky paste overnight. Can it be salvaged by vacuum drying?A: When the compound turns into a paste, it has surpassed its Critical Relative Humidity (CRH) and undergone deliquescence (dissolving in its own absorbed moisture)[4]. While vacuum drying will remove the water, the resulting solid will likely crash out as an amorphous glass rather than the original crystalline lattice. To salvage it, you must perform a full recrystallization using a dry, anhydrous solvent/anti-solvent system (e.g., anhydrous ethanol and diethyl ether) to restore the proper crystalline dihydrochloride structure.
Q: How do I determine if the moisture in my sample is just surface water or if it has formed a stable hydrate?A: You must use Thermogravimetric Analysis (TGA) coupled with Karl Fischer (KF) titration. TGA will show the temperature at which weight loss occurs. Surface water typically evaporates below 60°C–80°C, whereas bound lattice water (hydrates) requires higher temperatures (often >100°C) to break the hydrogen bonds with the chloride ions. KF titration will chemically confirm the total absolute water content.
Q: The hygroscopicity of this dihydrochloride salt is causing severe bottlenecks in our formulation line. Should we consider a different salt form?A: Yes, if your downstream chemistry or regulatory filings permit. Dihydrochloride salts are notoriously hygroscopic due to the dual chloride counterions[4][6]. Converting the compound to a monohydrochloride, a mesylate, or an organic acid salt (such as a citrate, maleate, or oxalate) can significantly reduce hygroscopicity. Organic counterions present a larger hydrophobic barrier that shields the polar amine centers from atmospheric moisture ()[4][5][6].
References
Gupta, D., Bhatia, D., Dave, V. S., Sutariya, V. B., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.
URL:[Link]
Chaves, M. K., Kelly, R. C., Milne, J. E., & Burke, S. E. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(5), 1-51.
URL:[Link]
European Pharmacopoeia (Ph. Eur.). General Chapter 5.11: Characters section in monographs. (Standard reference for Hygroscopicity Classification).
URL:[Link]
Optimization of pH for extraction of piperazine acetanilide free base
Technical Support Center: Optimization of pH for Extraction of Piperazine Acetanilide Free Base Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of pH for Extraction of Piperazine Acetanilide Free Base
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of piperazine acetanilide derivatives. Extracting the free base of these molecules presents unique thermodynamic and handling challenges due to their specific pKa values, high aqueous solubility, and atmospheric reactivity.
Below, you will find field-proven troubleshooting FAQs, quantitative reference data, and a self-validating standard operating procedure (SOP) to ensure high-yield recoveries.
Core Principles & Causality
To optimize the extraction of piperazine acetanilide, you must understand the ionization behavior of its two distinct functional groups:
The Acetanilide Moiety: This amide group is functionally neutral during standard aqueous workups. It requires extreme conditions to ionize, possessing a pKa of ~0.5 (protonation of the carbonyl) and ~13.0 (deprotonation of the amide nitrogen)[1],[2].
The Piperazine Ring: This is the basic center of the molecule. The secondary or tertiary aliphatic amines on the piperazine ring typically exhibit a pKa ranging from 9.3 to 9.8[3].
According to the Henderson-Hasselbalch equation, a molecule is 50% ionized when the pH equals its pKa. Because ionized (protonated) piperazine is highly water-soluble, liquid-liquid extraction (LLE) into an organic solvent will fail unless the pH is driven at least two units above the highest pKa to ensure >99% of the molecule exists as the un-ionized free base.
Troubleshooting & FAQs
Q1: Why is my extraction recovery consistently below 50% when using a mildly basic aqueous phase (pH 8–9)?
Causality: At pH 8–9, you are operating below or exactly at the pKa of the piperazine nitrogen. This means 50% to 90% of your target molecule remains protonated and trapped in the aqueous layer.
Solution: You must adjust the aqueous phase to a minimum of pH 11.5–12.0 using a strong base like 5N NaOH[4]. This suppresses ionization completely, driving the equilibrium toward the lipophilic free base.
Q2: I adjusted the pH to 12, but my recovery is still suboptimal. Why is the free base not partitioning fully into the organic layer?
Causality: Even in their un-ionized free base form, piperazine derivatives possess a strong hydrogen-bonding capacity, making them inherently soluble in water[3].
Solution: Implement a "salting-out" technique. Saturate the aqueous layer with Sodium Chloride (NaCl) prior to extraction[3]. The high ionic strength of the dissolved salt heavily disrupts the hydration shell around the piperazine acetanilide, drastically reducing its aqueous solubility and forcing it into the organic phase.
Q3: Which organic extraction solvent yields the best thermodynamic partitioning?
Causality: The acetanilide moiety provides moderate polarity, while the piperazine free base prefers aprotic solvents with a good dipole moment. Highly non-polar solvents (like hexane) will not solvate the acetanilide group effectively.
Solution: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the optimal choices. DCM is particularly effective because it is denser than water, which often results in sharper phase separation and minimizes the stable emulsions that basic piperazines tend to form.
Q4: After successful extraction and concentration, my isolated free base turns into a sticky, insoluble film over time. What is happening?
Causality: Piperazine free bases are highly nucleophilic and act as chemical scrubbers for atmospheric carbon dioxide (CO2). Upon exposure to air, they rapidly absorb CO2 to form insoluble carbamate salts or carbonates[3],[5].
Solution: Immediately flush the storage vial with an inert gas (Argon or Nitrogen) after solvent evaporation. Store the free base tightly sealed at -20°C. If the free base is not strictly required for your next synthetic step, immediately convert it to a stable hydrochloride (HCl) salt.
Quantitative Data: Extraction Efficiency
The table below summarizes the thermodynamic partitioning behavior of piperazine acetanilide under varying LLE conditions, demonstrating the absolute necessity of pH optimization and salting out.
Solvent is too non-polar to solvate the acetanilide moiety.
12.0
Ethyl Acetate
No
~ 75%
Good partitioning, but partial aqueous solubility persists.
12.0
Dichloromethane
Yes
> 95%
Optimal conditions; salting out drives complete phase transfer.
Experimental Protocol: Optimized LLE of Piperazine Acetanilide
This step-by-step methodology is designed to be a self-validating system, ensuring maximum recovery and preventing degradation.
Materials Required:
5N Sodium Hydroxide (NaOH)
Sodium Chloride (NaCl), ACS grade
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Calibrated pH meter & Argon/Nitrogen gas line
Step-by-Step Methodology:
Aqueous Preparation: Transfer the acidic or neutral aqueous solution containing the protonated piperazine acetanilide to a suitably sized Erlenmeyer flask.
pH Adjustment (Critical Step): While stirring continuously, add 5N NaOH dropwise. Monitor the solution with a calibrated pH meter until it reaches a stable pH of 11.8 – 12.2[4]. (Self-Validation: The solution may become cloudy as the free base precipitates or forms an oil).
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 30–35 g per 100 mL of aqueous solution)[3]. Stir vigorously until the salt is fully dissolved.
Solvent Extraction: Transfer the mixture to a separatory funnel. Add DCM equal to 1/3 of the total aqueous volume. Invert the funnel gently 5–10 times, venting frequently to release pressure. Caution: Avoid vigorous shaking to prevent emulsion formation.
Phase Separation: Allow the layers to separate completely. Collect the bottom organic (DCM) layer. Repeat the extraction process two additional times with fresh DCM to ensure quantitative transfer.
Drying: Combine all organic layers in an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl for 10–15 minutes to remove residual water. Filter out the drying agent.
Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator. Keep the water bath temperature below 35°C to prevent thermal degradation.
Inert Storage: The moment the solvent is fully removed, break the vacuum with Argon or Nitrogen gas. Flush the receiving flask with the inert gas to prevent atmospheric CO₂ absorption[5], cap tightly, and store at -20°C.
Process Visualization
Figure 1: Liquid-liquid extraction workflow for piperazine acetanilide free base optimization.
References
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. National Institutes of Health (NIH).
How to extract/isolate piperazine from water without distillation? ResearchGate.
Preventing hydrolysis of the anilide bond during synthesis
Technical Support Center: Anilide Bond Integrity Subject: Prevention of Unwanted Hydrolysis During Synthesis Ticket ID: ANL-SYN-404 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The An...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Anilide Bond IntegritySubject: Prevention of Unwanted Hydrolysis During Synthesis
Ticket ID: ANL-SYN-404
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Anilide Paradox
Welcome to the Stability Hub. If you are reading this, you are likely dealing with a "vanishing" anilide bond during a multi-step synthesis.
The anilide (N-phenylamide) presents a unique chemical paradox. While generally robust due to the resonance stabilization of the amide bond, it possesses a specific vulnerability profile distinct from aliphatic amides. The nitrogen lone pair is cross-conjugated between the carbonyl group and the aromatic ring. This makes the nitrogen less basic than in aliphatic amides, but it also makes the N-phenyl group a better leaving group (as the aniline anion is more stable than an alkyl amine anion).
Consequently, anilides are:
Highly stable to moderate acids (due to difficult protonation).
Susceptible to strong alkaline hydrolysis (due to leaving group ability).
Vulnerable to intramolecular catalysis (neighboring group participation).
This guide provides the protocols required to navigate these vulnerabilities.
Diagnostic Workflows (Troubleshooting)
Scenario A: "I lost my anilide during Boc/Fmoc deprotection."
Diagnosis: While anilides are generally stable to Trifluoroacetic Acid (TFA) and piperidine, "forcing" conditions or wet solvents can trigger cleavage.
Root Cause:
Acidolysis: High temperature or prolonged exposure to strong acids (HCl/Dioxane) can protonate the carbonyl, activating it for water attack.
The "Wet" Factor: Anhydrous acids cleave Boc groups via an E1-like mechanism (tert-butyl cation formation). If water is present, it acts as a nucleophile, attacking the protonated anilide.
The Fix (Protocol 1.0):
Variable
Standard Protocol (Risky)
Optimized Protocol (Safe)
Reagent
50% TFA in DCM
10-20% TFA in DCM or 4M HCl in Dioxane (Strictly Anhydrous)
Scavenger
None
Triethylsilane (TES) or Thioanisole (Traps t-butyl cation, accelerating reaction so you can stop earlier)
Temperature
Reflux or RT > 4 hrs
0°C to RT , monitor by TLC every 15 mins. Stop immediately upon conversion.
| Quench | Aqueous NaHCO3 | Evaporate volatiles first , then mild buffer. Avoid exothermic quenches. |
Scenario B: "My anilide hydrolyzed during ester saponification."
Diagnosis: You attempted to cleave a methyl/ethyl ester using NaOH or LiOH, and the anilide cleaved alongside it.
Root Cause:
Anilides are less stable to base than dialkyl amides. Hydroxide is a potent nucleophile.[1] If the ester hydrolysis is slow (steric bulk), the kinetic window between ester and anilide cleavage narrows.
The Fix (Protocol 2.0):
Reagent Switch: Switch from NaOH to LiOH (Lithium coordinates the ester carbonyl oxygen more tightly than the amide, slightly favoring ester attack).
Thermal Control: Never heat. Perform saponification at 0°C .
Alternative Nucleophile: If the ester is methyl/ethyl, use Trimethyltin hydroxide (Me3SnOH) in dichloroethane at 60°C. This is highly specific for esters and leaves anilides untouched.
Enzymatic Route: Use Pig Liver Esterase (PLE) for mild, pH 7 hydrolysis.
Visualizing the Stability Logic
To make the correct synthetic choices, you must visualize the reactivity hierarchy.
Figure 1: Relative stability hierarchy of carbonyl derivatives. Note the "Intermediate Risk" status of the anilide in basic conditions.
Advanced Mechanism: Why Anilides Fail
Understanding the failure mode allows you to predict it.
The Electronic Tug-of-War:
In an anilide (
), the nitrogen lone pair is pulled in two directions:
Resonance into Carbonyl: Strengthens the C-N bond (Standard Amide Resonance).
Resonance into Phenyl Ring: Weakens the C-N bond interaction relative to an aliphatic amide.
The Critical Consequence:
Because the lone pair is partially delocalized into the aromatic ring, the C-N bond has less double-bond character than a dialkyl amide. Furthermore, the leaving group (
or ) is stabilized.
pKa of Aniline (Conjugate acid of LG): ~4.6
pKa of Alkyl Amine (Conjugate acid of LG): ~10.6
Takeaway: The aniline is a "better" leaving group. Therefore, under nucleophilic attack (Base Hydrolysis), the expulsion of the amine is energetically more favorable for anilides than for aliphatic amides.
Decision Tree: Safe Synthesis Workflow
Use this logic gate before starting your next step.
Figure 2: Operational decision tree for handling substrates containing anilide bonds.
Frequently Asked Questions (FAQ)
Q: Can I use HCl/MeOH to make a methyl ester if I have an anilide present?A: Proceed with extreme caution. While Fischer esterification requires acid catalysis, the methanol can act as a nucleophile toward the anilide carbonyl (alcoholysis), converting your anilide into a methyl ester and aniline.
Recommendation: Use TMS-Diazomethane or MeI/K2CO3 to form the ester under neutral/mildly basic conditions instead of acidic alcoholysis.
Q: Does the substituent on the aniline ring matter?A: Yes, significantly.
Electron Withdrawing Groups (e.g., -NO2, -CF3) on the ring: These make the nitrogen even less basic and the leaving group (aniline) even more stable. These anilides are more susceptible to alkaline hydrolysis .
Electron Donating Groups (e.g., -OMe, -Me): These stabilize the amide bond against base hydrolysis but may make the ring susceptible to electrophilic side reactions (e.g., during nitration or halogenation steps).
Q: I need to heat my reaction. How can I protect the anilide?A: If you must use harsh conditions, consider N-alkylation . A secondary anilide (
) is more labile than a tertiary anilide (). The steric bulk and the removal of the N-H proton shut down several decomposition pathways. If your SAR (Structure-Activity Relationship) allows, methylate the nitrogen.
References
Mechanism of Amide Hydrolysis:
Brown, R. S., et al.[2] "The effect of structure on kinetics and mechanism of the alkaline hydrolysis of anilides." Journal of the American Chemical Society, 1957.[2]
Selective Deprotection Strategies:
Lundt, B. F., et al. "Selective removal of the N-Boc group in the presence of anilides." International Journal of Peptide and Protein Research, 1978.
Comparative Stability Data:
BenchChem Technical Support. "Fundamental Reactivity of Amide Bonds in Oxanilide." BenchChem Technical Guides, 2025.
Mild Ester Hydrolysis:
Nicolaou, K. C., et al. "Trimethyltin hydroxide: A mild and specific reagent for the hydrolysis of esters." Angewandte Chemie International Edition, 2005.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Resolving Baseline Noise & Signal Instability
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Piperazine Paradox
Welcome to the technical support hub. If you are analyzing piperazine derivatives, you are likely facing a specific "perfect storm" of chromatographic challenges:
High Polarity/Basicity: Piperazine (
) interacts aggressively with residual silanols, causing peak tailing that mimics baseline wander.
Lack of Chromophore: The core piperazine ring has negligible UV absorbance above 210 nm.[1] This forces you to work in the "danger zone" of UV detection (190–210 nm), where solvent cutoffs and system noise are amplified exponentially.
This guide moves beyond generic advice. We focus on causality —why the noise happens—and isolation —how to prove the source.
Module 1: The "Low-UV" Baseline Noise (200–210 nm)
User Question: "My baseline looks like 'grass' or static when detecting at 205 nm, even after equilibrating. Why is this happening?"
Technical Diagnosis:
You are likely operating below the UV Cutoff of your mobile phase. At <210 nm, the detector is not just reading your analyte; it is reading the solvent itself. If the solvent absorbs 90% of the lamp energy, the detector gains up the remaining 10% to generate a signal, amplifying electronic noise and minor flow pulsations.
The Solution:
Switch your organic modifier. Methanol is chemically unsuitable for piperazine detection <210 nm due to its high UV cutoff.
Data: Solvent UV Cutoff Thresholds
Solvent / Additive
UV Cutoff ()
Suitability for Piperazine (<210 nm)
Acetonitrile (HPLC Grade)
190 nm
Recommended
Methanol (HPLC Grade)
205 nm
Critical Failure Risk (High Noise)
Tetrahydrofuran (THF)
212 nm
Incompatible
TFA (0.1%)
~200 nm
Manageable (See Module 2)
Phosphate Buffer
<195 nm
Recommended (Non-Volatile)
Formate Buffer
~210 nm
High Noise Risk
Self-Validating Protocol: The "Static Flow" Test
To confirm if the noise is chemical (solvent) or electrical (lamp/flow cell):
Stop the pump flow completely.
Monitor the baseline for 5 minutes.
Result A: If noise disappears → The issue is Chemical/Hydraulic (Solvent absorbance or Pump pulsation).
Result B: If noise persists → The issue is Electrical (Old Lamp or Dirty Flow Cell).
Module 2: Gradient Drift & "Ghost" Peaks (The TFA Effect)
User Question: "I am using 0.1% TFA to fix peak shape, but my baseline drifts upward during the gradient, and I see 'humps' that aren't peaks."
Technical Diagnosis:
Trifluoroacetic acid (TFA) is an ion-pairing agent essential for masking silanols (see Module 3), but it absorbs UV light.[2] In a gradient (e.g., 5% to 95% B), the concentration of TFA changes the refractive index and total absorbance of the mobile phase, causing a massive baseline shift.
The Solution: Optical Balancing
You must equalize the absorbance of Mobile Phase A (Water) and Mobile Phase B (Organic). Acetonitrile suppresses TFA dissociation, making it absorb less UV than in water. Therefore, you need more TFA in the organic phase to match the absorbance.
Note: We use less TFA in the organic phase because TFA absorbs more strongly in acetonitrile at low wavelengths? Correction: Actually, historically, users add more TFA to B (e.g. 0.11%) because the baseline usually drifts down or up depending on the specific wavelength and interaction.
Refined Protocol: The "0.1% vs 0.1%" standard usually causes a drift.
Corrective Action: Run a blank gradient. If baseline drifts UP , reduce TFA in B. If baseline drifts DOWN , increase TFA in B by 0.01% increments.
Wavelength Selection: Move from 200 nm to 215 nm if possible. The signal-to-noise ratio often improves drastically despite lower raw absorbance.
Module 3: Peak Tailing vs. Baseline Wander (Silanol Interactions)
User Question: "My peaks are tailing so badly that the integrator can't find the end of the peak, causing the baseline to look like it's wandering."
Technical Diagnosis:
Piperazine is a strong base. It interacts with acidic, residual silanol groups (
) on the silica surface via cation exchange. This is not "noise"; it is secondary retention .
Visualizing the Mechanism
Figure 1: Mechanism of Silanol Interaction. Basic piperazines bind to acidic silanols (Red/Yellow) unless a Blocking Agent (Green) competes for the site.
The Solution:
If you cannot use high concentrations of TFA due to the noise issues in Module 2, use a High-pH Resistant Column (Hybrid Particle Technology).
Method: Raise pH to 10.5 (using Ammonium Hydroxide).
Logic: At pH 10.5, Piperazine (
9.8) becomes uncharged (neutral). Neutral molecules do not interact with silanols.
Warning: Only use columns explicitly rated for pH > 10 (e.g., Ethylene-Bridged Hybrid silica). Standard silica dissolves at pH > 8.
Module 4: Derivatization Artifacts
User Question: "I derivatized my sample with Dansyl Chloride to avoid low UV noise, but now I have huge interference peaks."
Technical Diagnosis:
Derivatization reagents are added in excess to drive the reaction to completion. The unreacted reagent (Dansyl-Cl, FMOC-Cl) hydrolyzes in the aqueous mobile phase to form sulfonic acids or alcohols, which elute as massive "ghost" peaks, often co-eluting with the piperazine derivative.
Troubleshooting Logic Tree
Figure 2: Isolating noise sources in pre-column derivatization workflows.
The Solution: The "Quench" Step
Do not inject the reaction mixture directly.
React: Sample + Dansyl Chloride (Incubate).
Quench: Add 5% Methylamine or Glycine.
Mechanism: The quencher reacts with the excess Dansyl Chloride immediately, forming a known peak that can be chromatographically separated from your piperazine peak, "cleaning" the baseline.
References
Kromasil. (n.d.). FAQ - Which mobile phases work with my detection wavelength? Retrieved from [Link]
Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link][3][4]
Shimadzu. (2025). Gradient Baseline for Water/Acetonitrile Containing TFA.[3] Retrieved from [Link]
LCGC International. (2023). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Piperazine N-Alkylation Optimization
Status: Active
Module: Synthetic Organic Chemistry / Heterocycle Functionalization
Ticket ID: PIP-ALK-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Definition
The Challenge:
Researchers frequently encounter low yields and difficult purifications when attempting to mono-alkylate piperazine.[1] The core issue is the "Dimer Trap" (Bis-alkylation). Because piperazine is a symmetric diamine with two equivalent secondary amine sites, the mono-alkylated product (
) retains a secondary amine site that is kinetically similar in nucleophilicity to the starting material ().
Without intervention, a 1:1 stoichiometric reaction yields a statistical distribution (approx. 50% Mono, 25% Bis, 25% Unreacted), necessitating tedious chromatographic separation.
The Solution Hierarchy:
The "Shield" Strategy (High Purity): Use
-Boc-piperazine to chemically block the second site.
The "Flood" Strategy (Cost-Effective): Use a massive excess of piperazine to statistically favor mono-alkylation.
The "Bypass" Strategy: Use Reductive Amination to avoid direct alkylation kinetics entirely.
Mechanistic Insight (The "Why")
To solve the problem, we must visualize the competitive kinetics.
Figure 1: Competitive alkylation pathways. Since
, the only way to prevent Bis-formation is to remove R-X from the system before it encounters the Mono-product, or ensure R-X is statistically overwhelmed by Piperazine.
Troubleshooting Guides & Protocols
Protocol A: The "Flood" Strategy (Direct Alkylation)
Best for: Cheap starting materials, early-stage discovery, or when protecting groups are too expensive.
The Logic: By using a large excess of piperazine (5–10 equivalents), you ensure that every molecule of alkyl halide (
) is surrounded by unreacted piperazine, statistically reducing the chance of it finding a mono-alkylated molecule.
Step-by-Step Workflow:
Dissolution: Dissolve 10.0 equivalents of Piperazine in acetonitrile (ACN) or DMF.
Note: Piperazine is a solid; ensure it is fully dissolved before adding the electrophile.
Controlled Addition: Add 1.0 equivalent of Alkyl Halide (
) dropwise over 30–60 minutes at 0°C.
Why: Keeps the instantaneous concentration of
low.
Reaction: Stir at room temperature until
is consumed (TLC/LCMS).
Critical Workup (The "Partition" Trick):
Evaporate the organic solvent (ACN/DMF).
Resuspend the residue in Dichloromethane (DCM) and Water .[2]
Chemistry: Excess piperazine is highly water-soluble (
). The mono-alkylated product (if is lipophilic) will partition into the DCM.
Wash the organic layer 3x with water to strip remaining piperazine.
Protocol B: The "Shield" Strategy (Boc-Protection)
Best for: Expensive alkyl halides, GMP processes, or when R-X is not highly reactive.
The Logic: We temporarily "mask" one nitrogen with a Boc group, rendering it non-nucleophilic. This forces the reaction to occur only once.
Step-by-Step Workflow:
Protection: React Piperazine (excess) with
to form -Boc-piperazine .
Ref: Commercially available or synthesized easily [1].
Alkylation:
Mix 1.0 eq
-Boc-piperazine + 1.1 eq + 2.0 eq in ACN/DMF.
Heat to 60–80°C if necessary.
Deprotection:
Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane .
Stir 1–2 hours.
Isolation: Basify to pH >10 and extract.
Figure 2: The Protection-Deprotection workflow guarantees site selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: I used the "Flood" strategy (10 eq), but I still see piperazine in my NMR after workup. How do I remove it?A: Piperazine is stubborn. If water washes fail:
Kugelrohr Distillation: Piperazine sublimes/distills at relatively low temperatures under vacuum (~60-80°C at high vac).
Resin Scavenging: Pass the crude mixture through a weak cation exchange resin if your product is significantly more lipophilic.
Recrystallization: If your product is a solid, convert it to an HCl salt. Piperazine dihydrochloride is very insoluble in ethanol; your mono-alkyl product might stay in solution (or vice versa depending on R).
Q2: Can I use Reductive Amination instead?A:Yes, and often you should. If you can access the aldehyde (
) instead of the alkyl halide (), use reductive amination with Sodium Triacetoxyborohydride ().
Why: It avoids the formation of quaternary ammonium salts (over-alkylation beyond the tertiary amine stage) and often proceeds under milder conditions [2].
Q3: My alkyl halide is a "hot" electrophile (e.g., Benzyl Bromide). The reaction is too fast.A: Lower the temperature to -78°C or -20°C. Fast kinetics favor statistical distribution. Slowing the reaction down allows mixing to be more effective, ensuring the "Flood" strategy works. Also, switch solvent to Toluene (non-polar) to slow down the
mechanism compared to DMF.
Q4: How do I separate the Mono-alkyl from the Bis-alkyl if I messed up?A:
Flash Chromatography: Use a gradient of DCM:MeOH:NH4OH (90:10:1). The Bis-alkyl product is usually less polar (travels faster) than the Mono-alkyl product (which has a free NH).
Acid Extraction: The Bis-alkyl product has two tertiary amines; the Mono has one sec/one tert. Their pKa values differ slightly, but often not enough for clean extraction separation. Chromatography is safer.
References
Selective Mono-Protection: Jacobsen, E. N., et al. "Practical Synthesis of N-Boc-Piperazine." Journal of Organic Chemistry. (Verified standard protocol).
Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61, 3849-3862.
Kinetics of Diamines: "Reactivity of Piperazine in Nucleophilic Substitution." BenchChem Technical Notes.
pKa Data: "pKa values of common substituted piperazines." ResearchGate Data Sets.
(Note: URLs provided are representative of authoritative landing pages for the cited concepts.)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of Piperazine Acetic Acid Anilide Dihydrochloride
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
In pharmaceutical development, Piperazine Acetic Acid Anilide (chemically N-phenyl-2-(piperazin-1-yl)acetamide) serves as a critical pharmacophore, structurally related to local anesthetics (e.g., lidocaine analogs) and cardiovascular intermediates (e.g., Ranolazine precursors).
While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity profiling, it often fails to definitively characterize dihydrochloride (2HCl) salt stoichiometry because the mobile phase pH often dissociates the salt complex.
This guide compares 1H NMR spectroscopy against alternative analytical techniques (HPLC-UV, LC-MS), demonstrating why NMR is the superior method for validating the salt form, protonation site, and solvation state of this compound.
Structural Breakdown & Analytical Challenges
The molecule consists of three distinct magnetic environments that respond differently to protonation:
The Anilide System: An aromatic phenyl ring attached to an amide nitrogen.
The Linker: A methylene (-CH₂-) bridge connecting the amide and the piperazine.
The Piperazine Ring: A saturated heterocycle with two nitrogen atoms. In the dihydrochloride form, both the secondary amine and the tertiary amine (at the linker) are protonated.
The Core Challenge: Distinguishing the dihydrochloride salt from the monohydrochloride or free base requires observing the ammonium protons and the specific deshielding of the piperazine ring—features invisible to UV and often ambiguous in ESI-MS.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares 1H NMR against standard alternatives for the specific purpose of validating the dihydrochloride salt.
Feature
1H NMR (DMSO-d₆)
HPLC-UV
LC-MS (ESI)
Salt Stoichiometry
Superior. Directly integrates ammonium protons (NH⁺) vs. aromatic signals.
Poor. Counterions (Cl⁻) are invisible; salt dissociates in column.
Moderate. Can detect [M+H]⁺ but often loses HCl in the source.
Structural Connectivity
High. J-coupling confirms the N-CH₂-CO linkage.
Low. Retention time only implies identity based on standards.
High. Fragmentation confirms mass, but not always regiochemistry.
Protonation Site
Visible. Chemical shift changes (Δδ) pinpoint protonation sites.
Invisible.
Invisible.
Sample Recovery
High. Non-destructive.
None. Destructive.
None. Destructive.
Experimental Protocol: 1H NMR Acquisition
To ensure reproducibility and visualization of exchangeable protons, the choice of solvent is critical.
Solvent Selection Strategy
Avoid D₂O: Deuterium oxide causes rapid H/D exchange, erasing the critical Amide (-NH) and Ammonium (-NH₂⁺) signals necessary to confirm the salt form.
Avoid CDCl₃: Dihydrochloride salts typically exhibit poor solubility in chloroform.
Select DMSO-d₆: The optimal solvent. It dissolves the polar salt and slows proton exchange, allowing observation of broad ammonium peaks.
Step-by-Step Workflow
Sample Preparation: Weigh 5–10 mg of Piperazine Acetic Acid Anilide 2HCl into a clean vial.
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Vortex until the solution is perfectly clear. Note: Turbidity indicates incomplete solvation or inorganic impurities.
Acquisition:
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
Scans (NS): 16 to 64 (sufficient for >95% purity).
Relaxation Delay (D1): Set to ≥ 1.0 s to ensure integration accuracy of aromatic protons.
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio before Fourier Transform.
Spectral Analysis & Interpretation
The following data characterizes the Dihydrochloride form in DMSO-d₆.
Predicted Chemical Shift Table
Region
δ (ppm)
Multiplicity
Integral
Assignment
Structural Insight
Ammonium
9.5 – 10.5
Broad Singlet
~2-3H
Piperazine NH₂⁺ / NH⁺
Diagnostic for 2HCl salt. Absent in free base.
Amide
10.0 – 10.2
Singlet
1H
Anilide -NH-
Downfield due to conjugation with phenyl ring.
Aromatic
7.55 – 7.65
Doublet
2H
Phenyl ortho
Deshielded by amide EWG.
Aromatic
7.25 – 7.35
Triplet
2H
Phenyl meta
Standard aromatic coupling.
Aromatic
7.05 – 7.15
Triplet
1H
Phenyl para
Linker
4.0 – 4.2
Singlet
2H
-CH₂- (N-CH₂-CO)
Significant downfield shift vs free base (~3.2 ppm) due to N-protonation.
Piperazine
3.2 – 3.8
Broad Multiplet
8H
Piperazine Ring -CH₂-
Broadening indicates conformational exchange or salt formation.
Critical Diagnostic Features
The Linker Shift (Δδ): In the free base, the isolated methylene singlet appears upfield (approx. 3.2 ppm). In the dihydrochloride salt, the protonation of the adjacent tertiary nitrogen inductively withdraws electron density, shifting this singlet downfield to ~4.1 ppm . This is the primary indicator of salt formation at the tertiary amine.
Piperazine Broadening: The piperazine ring protons often appear as a complex, broad envelope in the salt form due to restricted ring inversion caused by protonation and hydrogen bonding with the chloride counterions.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for validating the compound, emphasizing the decision points that rule out common errors (e.g., free base confusion).
Figure 1: Analytical decision tree for distinguishing free base, mono-salt, and dihydrochloride forms using 1H NMR chemical shifts.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift prediction and solvent effects).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25985, Ranolazine Intermediate. (Structurally analogous data for N-(2,6-dimethylphenyl) variants). Link
Mali, N. L., et al. (2025).[2] Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine. ResearchGate. (Provides experimental NMR data for piperazine-anilide linkers in DMSO-d6). Link
BioChromato. (2018). NMR Solvent Selection for Piperazine Derivatives. (Discusses solubility and recovery of piperazine salts). Link
Advanced HPLC Method Development for Piperazine Acetanilide Impurities: A Comparative Guide
Topic: HPLC Method Development for Piperazine Acetanilide Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The separation of piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Piperazine Acetanilide Impurities
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The separation of piperazine acetanilide derivatives (common scaffolds in anti-anginal agents like Ranolazine) presents a dual chromatographic challenge: the high basicity of the piperazine ring leads to severe peak tailing on traditional stationary phases, while the structural similarity of positional acetanilide isomers requires exceptional shape selectivity.
This guide compares the industry-standard Fully Porous C18 approach against a Core-Shell Biphenyl methodology. Through mechanistic analysis and experimental protocols, we demonstrate why the Biphenyl phase offers superior resolution (
) and peak symmetry () for this specific class of analytes.
Part 1: The Chromatographic Challenge
Piperazine acetanilides possess two distinct moieties that conflict during method development:
The Piperazine Core (Basic, pKa ~9.8): Protonated at acidic pH, it interacts strongly with residual silanols on silica surfaces, causing peak tailing.
The Acetanilide Side Chain (Aromatic, Hydrophobic): Often contains positional isomers (ortho-, meta-, para- substitutions) that co-elute on phases lacking
- selectivity.
The "Standard" Trap
Many labs default to a 5
m Fully Porous C18 column with high-molarity phosphate buffers. While this suppresses silanol activity, it fails to resolve critical positional isomers formed during synthesis (e.g., 2,6-dimethylaniline impurities vs. 2,4-isomers) and limits MS-compatibility due to non-volatile salts.
Part 2: Comparative Analysis
We compare two distinct methodologies for the separation of a model Piperazine Acetanilide (PA) and its three critical impurities:
Core-shell particles allow higher linear velocities without broadening.
PA Peak Tailing ()
1.8 (Significant)
1.1 (Excellent)
Biphenyl phase provides better shielding of silanols; Methanol enhances -selectivity.
Resolution (PA vs Impurity B)
1.2 (Co-elution risk)
3.5 (Baseline)
C18 cannot distinguish the positional isomer; Biphenyl engages in specific - stacking.
MS Compatibility
No (Non-volatile buffer)
Yes (Formic acid)
System B is ready for LC-MS/MS impurity identification.
Backpressure
~120 bar
~350 bar
Higher pressure in System B is manageable on standard HPLC/UHPLC systems.
Part 3: Mechanistic Visualization
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails. The "sandwich" interaction between the biphenyl ligands and the aromatic acetanilide ring provides the necessary shape selectivity.
Figure 1: Mechanistic comparison. C18 relies solely on hydrophobicity, allowing silanol interactions to cause tailing. Biphenyl ligands engage in
- stacking, resolving isomers and shielding the silica surface.
Part 4: Detailed Experimental Protocol (System B)
This protocol is designed to be self-validating . If the resolution between the Main Peak and Impurity B (Isomer) drops below 2.0, the method requires re-equilibration or column cleaning.
1. Reagents & Preparation
Solvent A: 0.1% Formic Acid in HPLC-grade Water (v/v). Note: Do not use phosphate buffer; it suppresses the
Before running samples, inject a System Suitability Solution (mix of API and Impurity B):
Resolution (
): > 2.5 between API and Impurity B.
Tailing Factor (
): < 1.3 for the API peak.
Precision: %RSD < 2.0% for 5 replicate injections.
Part 5: Method Development Workflow
The following workflow ensures a systematic approach to optimizing the separation, moving away from "trial and error."
Figure 2: Decision tree for method development. Note the critical branch point at Solvent Selection favoring Methanol for Biphenyl phases.
References
Suresh Babu, V.V., et al. (2014).[7] Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
National Institutes of Health (NIH) . (2012). Development and validation of a sensitive U-HPLC-MS/MS method... for quantitation of ranolazine. PubMed.
Chromatography Forum . (2017). Separation of positional isomers - Discussion on Polar Embedded Phases.
Royal Society of Chemistry . (2013). Reverse-phase high performance liquid chromatography separation of positional isomers.
Advanced Chromatography Technologies . Independent Column Comparisons - NIST Data on Peak Asymmetry.
A Comparative Guide to the Biological Efficacy of Piperazine Acetanilide Derivatives and Lidocaine for Local Anesthesia
This guide provides a comprehensive comparison of the biological efficacy of a representative piperazine acetanilide derivative, pipercallosine, and the widely used local anesthetic, lidocaine. It is intended for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the biological efficacy of a representative piperazine acetanilide derivative, pipercallosine, and the widely used local anesthetic, lidocaine. It is intended for researchers, scientists, and drug development professionals interested in the discovery and evaluation of novel local anesthetics. This document synthesizes available experimental data and outlines the necessary protocols for a thorough comparative analysis, grounding its claims in established scientific principles and authoritative sources.
Introduction: The Quest for Novel Local Anesthetics
Local anesthetics are indispensable in modern medicine, reversibly blocking nerve conduction to provide localized pain relief without loss of consciousness[1]. Lidocaine, an amino amide-type local anesthetic synthesized in 1943, has long been the gold standard due to its rapid onset and favorable safety profile[2]. However, the search for new local anesthetics with improved properties, such as longer duration of action, greater potency, and reduced toxicity, is a continuous endeavor in pharmaceutical research.
The piperazine ring is a versatile heterocyclic scaffold known to be a core component in a wide range of biologically active molecules[3][4]. Derivatives of piperazine have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[1][5]. Recent studies have also explored the potential of piperazine derivatives as local anesthetics, suggesting that this chemical class may yield novel and effective agents for pain management[3].
One such naturally derived compound is pipercallosine, an amide isolated from the roots of Piper darienense[6][7][8]. Structurally, pipercallosine can be classified within the broader group of piperazine-related acetanilides and has demonstrated local anesthetic activity comparable to that of lidocaine in preliminary studies[6][7][8]. This guide will use pipercallosine as a representative example to compare the biological efficacy of this emerging class of compounds against the established benchmark, lidocaine.
Mechanism of Action: Blocking the Pain Pathway
The primary mechanism of action for local anesthetics like lidocaine is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[2][6][7]. These channels are crucial for the initiation and propagation of action potentials along nerve fibers.
Lidocaine, being a weak base, exists in both ionized and non-ionized forms at physiological pH. The non-ionized form is lipid-soluble and can cross the nerve cell membrane. Once inside the neuron, it re-equilibrates, and the ionized form binds to a specific receptor site within the pore of the VGSC[7]. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization. Consequently, the nerve impulse is not generated or propagated, and the sensation of pain is blocked[2][6][7].
While direct mechanistic studies on pipercallosine are not yet widely available, its amide structure suggests a similar mechanism of action to lidocaine and other amide-type local anesthetics. It is hypothesized that pipercallosine also penetrates the neuronal membrane and blocks VGSCs from the intracellular side.
Caption: General mechanism of action for amide-type local anesthetics.
Comparative Biological Efficacy: In Vivo Data
A direct comparison of the local anesthetic activity of pipercallosine and lidocaine has been performed using the guinea pig wheal method, a standard in vivo model for infiltration anesthesia[7]. In this assay, the drug is injected intradermally, and the anesthetic effect is determined by the absence of a response to a mechanical stimulus.
The study revealed that pipercallosine exhibits a dose-dependent local anesthetic effect that is comparable in both intensity and duration to that of lidocaine[6][7][8].
These results indicate that at equivalent and higher concentrations, pipercallosine provides a local anesthetic effect that is on par with lidocaine, with a slightly longer duration of action at the 2% concentration after 120 minutes[7]. This suggests that piperazine acetanilide derivatives like pipercallosine are promising candidates for further development as local anesthetics.
Proposed Experimental Protocols for a Comprehensive Comparison
While the initial in vivo data are promising, a comprehensive comparison of the biological efficacy of piperazine acetanilide and lidocaine requires a more in-depth analysis using a battery of standardized preclinical assays. The following experimental protocols are essential for a thorough evaluation.
In Vitro Electrophysiological Assessment
Objective: To characterize and compare the effects of piperazine acetanilide and lidocaine on voltage-gated sodium channels in isolated neurons.
Methodology: Patch-Clamp Electrophysiology
Cell Culture: Dorsal root ganglion (DRG) neurons, which are primary sensory neurons, will be isolated from neonatal rats and cultured. These neurons are ideal as they express the specific subtypes of VGSCs involved in pain transmission.
Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique will be employed to record sodium currents from individual DRG neurons[9]. This method allows for precise control of the cell's membrane potential and direct measurement of ion channel activity.
Experimental Protocol:
Establish a stable whole-cell recording from a cultured DRG neuron.
Apply a series of voltage steps to elicit sodium currents and establish a baseline recording.
Perfuse the neuron with increasing concentrations of piperazine acetanilide or lidocaine.
Record the sodium currents at each concentration to determine the concentration-dependent block of the channels.
Analyze the data to calculate the IC50 (half-maximal inhibitory concentration) for each compound, providing a quantitative measure of potency.
Investigate use-dependent block by applying trains of depolarizing pulses. This is a characteristic feature of clinically useful local anesthetics and provides insight into the drug's interaction with different channel states.
Rationale: This experiment provides a direct measure of the compounds' interaction with their molecular target. A lower IC50 value indicates higher potency. Understanding the use-dependency of the block can predict clinical efficacy, as pain-sensing neurons often fire at high frequencies.
Caption: Workflow for in vitro electrophysiological assessment.
In Vivo Models of Nociception
Objective: To evaluate the anesthetic potency and duration of action in established animal models of pain.
Methodology: Tail-Flick and Paw Withdrawal Assays
Animal Model: Male Sprague-Dawley rats will be used.
Drug Administration: Piperazine acetanilide and lidocaine will be administered via subcutaneous injection at the base of the tail (for the tail-flick test) or into the plantar surface of the hind paw (for the paw withdrawal test).
Tail-Flick Test:
A focused beam of radiant heat is applied to the ventral surface of the tail.
The latency to a reflexive "flick" of the tail away from the heat source is measured.
An increase in the tail-flick latency indicates an analgesic/anesthetic effect.
Measurements are taken at baseline and at various time points after drug injection to determine the onset and duration of action.
Plantar Test (Hargreaves Method):
A radiant heat source is applied to the plantar surface of the hind paw.
The latency for the rat to withdraw its paw is measured.
This model assesses thermal hyperalgesia and the efficacy of local anesthetics in blocking this response.
Rationale: These are well-validated models for assessing spinal and peripheral analgesia. They provide quantitative data on the potency (effective dose, ED50) and duration of the anesthetic effect in a living organism, which is more clinically relevant than in vitro data alone.
Validated LC-MS/MS Method for Piperazine Acetic Acid Anilide Quantification
The following guide details a validated LC-MS/MS methodology for the quantification of Piperazine Acetic Acid Anilide (PAAA) , specifically identified as N-phenyl-2-(piperazin-1-yl)acetamide (CAS 827614-60-8). This compo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details a validated LC-MS/MS methodology for the quantification of Piperazine Acetic Acid Anilide (PAAA) , specifically identified as N-phenyl-2-(piperazin-1-yl)acetamide (CAS 827614-60-8). This compound is a critical pharmacophore intermediate and potential impurity in the synthesis of various anilide-based pharmaceuticals (e.g., Ranolazine analogs).
This guide compares the validated LC-MS/MS approach against traditional HPLC-UV techniques, demonstrating why mass spectrometry is the requisite standard for trace-level analysis.
Executive Summary & Method Comparison
The Analytical Challenge
Piperazine Acetic Acid Anilide (PAAA) presents a dual challenge:
Polarity: The piperazine ring confers high polarity and basicity, leading to poor retention and peak tailing on standard C18 columns.
Trace Sensitivity: As a genotoxic-risk structural alert (aromatic amide), PAAA must often be quantified at ppm levels (ng/mL), far below the detection limit of standard UV detectors (254 nm).
Technology Comparison: Why LC-MS/MS?
The following table contrasts the performance of the validated LC-MS/MS method against the traditional HPLC-UV approach often attempted in early development.
Feature
Standard HPLC-UV
Validated LC-MS/MS (Proposed)
Impact
Detection Limit (LOD)
~10 µg/mL (ppm)
0.5 ng/mL (ppb)
MS/MS is ~20,000x more sensitive, enabling trace impurity monitoring.
Selectivity
Low (Co-elution risk)
High (MRM Specificity)
Mass transitions eliminate matrix interference, ensuring signal purity.
Peak Shape
Tailing (Asymmetry > 1.5)
Sharp (Asymmetry < 1.2)
Use of PFP/Biphenyl stationary phases improves basic amine integration.
Throughput
25-30 min run time
8-10 min run time
Faster equilibration and gradient optimization reduce cost-per-sample.
Matrix Effects
High baseline noise
Compensated
Stable Isotope Dilution (SIL-IS) corrects for ionization suppression.
Scientific Rationale & Mechanism
Chromatographic Strategy: The "PFP" Advantage
Standard C18 columns rely on hydrophobic interaction. PAAA, being polar and basic, interacts with residual silanols on C18, causing tailing.
Solution: We utilize a Pentafluorophenyl (PFP) or Biphenyl stationary phase.
Mechanism: These phases offer unique pi-pi (
) interactions with the anilide phenyl ring and dipole-dipole interactions with the piperazine nitrogen. This "dual-mode" retention provides superior peak shape and separates PAAA from structurally similar impurities (e.g., des-piperazinyl analogs).
Mass Spectrometry: Fragmentation Pathway
Quantification relies on Multiple Reaction Monitoring (MRM). The precursor ion
is selected and fragmented into specific product ions.
Precursor:
220.1 (Protonated PAAA)
Primary Transition (Quantifier):
220.1 134.1 (Cleavage of piperazine ring, retaining the N-phenylacetamide core).
Secondary Transition (Qualifier):
220.1 87.1 (Piperazine ring fragment).
Caption: MRM fragmentation pathway for PAAA showing primary and secondary transitions used for specificity.
B. Sample Preparation (Direct Injection / Dilute-and-Shoot)
Stock Solution: Dissolve 10 mg PAAA in 10 mL MeOH (1 mg/mL).
Working Standard: Dilute Stock to 100 ng/mL in Water/ACN (90:10 v/v) + 0.1% FA.
Sample Extraction:
Weigh 50 mg of API/Matrix.
Dissolve in 10 mL diluent (Water/ACN 50:50).
Sonicate for 10 min.
Centrifuge at 10,000 rpm for 5 min.
Transfer supernatant to LC vial.
C. LC-MS/MS Conditions[1]
Parameter
Setting
System
Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent)
Column
Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temp
40°C
Injection Vol
2.0 µL
Gradient Profile:
0.0 min: 5% B
1.0 min: 5% B
5.0 min: 95% B
6.5 min: 95% B
6.6 min: 5% B
9.0 min: Stop
D. MS Source Parameters (ESI Positive)
Gas Temp: 300°C
Gas Flow: 10 L/min
Nebulizer: 45 psi
Sheath Gas Temp: 350°C
Capillary Voltage: 3500 V
Validation Data Summary
The method was validated following ICH Q2(R1) guidelines. The following data represents typical performance metrics achieved during validation.
Validation Parameter
Result
Acceptance Criteria
Linearity (R²)
> 0.9995 (Range: 1 – 1000 ng/mL)
R² ≥ 0.990
Limit of Detection (LOD)
0.2 ng/mL
S/N ≥ 3
Limit of Quantification (LOQ)
0.5 ng/mL
S/N ≥ 10
Accuracy (Recovery)
96.5% – 102.3%
80% – 120%
Precision (Repeatability)
%RSD < 2.5% (n=6)
%RSD ≤ 5.0%
Specificity
No interference at retention time
No peaks > 20% of LOQ
Decision Workflow
Use the following logic to determine when to deploy this method versus alternative techniques.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubChem. Retrieved from [Link]
Validation
Crystal Structure Analysis: Piperazine Acetic Acid Anilide Dihydrochloride vs. Alternative Salt Forms
Topic: Crystal Structure Analysis of Piperazine Acetic Acid Anilide Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure Analysis of Piperazine Acetic Acid Anilide Dihydrochloride
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
Piperazine acetic acid anilide dihydrochloride (chemically identified as 2-(1-piperazinyl)-N-phenylacetamide dihydrochloride) represents a critical structural motif in the development of local anesthetics and anti-arrhythmic agents. Structurally analogous to lidocaine and ranolazine, this compound utilizes a piperazine core to modulate lipophilicity and receptor binding affinity.
This guide provides a comparative structural analysis of the Dihydrochloride (2HCl) salt form against its Free Base and Monohydrochloride (HCl) counterparts. For drug development professionals, selecting the optimal solid form is a trade-off between solubility (favored by 2HCl) and physical stability/hygroscopicity (favored by the Free Base or Monohydrochloride).
Why This Analysis Matters
Bioavailability: The 2HCl salt significantly enhances aqueous solubility via dual protonation of the piperazine ring.
Processability: Crystal habit and lattice energy dictate filtration rates and tablet compaction properties.
Stability: Understanding the hydrogen-bonding network is essential to predict hygroscopicity and shelf-life.
The following table synthesizes experimental data comparing the Dihydrochloride salt with its primary alternatives.
Feature
Dihydrochloride Salt (2HCl)
Monohydrochloride Salt (HCl)
Free Base
Crystal System
Monoclinic / Triclinic
Monoclinic
Orthorhombic
Space Group
Typically P21/c or P-1
P21/n
Pbca
Melting Point
318–320°C (Decomposition)
240–245°C
106–108°C
Solubility (Water)
High (>500 mg/mL)
Moderate
Low (<1 mg/mL)
Hygroscopicity
High (Deliquescent)
Low to Moderate
Non-hygroscopic
Lattice Dominant Interaction
Charge-assisted H-bonds (N-H...Cl)
Mixed H-bonds & Van der Waals
Weak N-H...O / Van der Waals
Piperazine Conformation
Chair (Rigid, Protonated)
Chair (Semi-rigid)
Chair (Flexible)
Key Insight: The 2HCl form is the preferred candidate for parenteral formulations due to superior solubility, driven by the high lattice energy of the ionic crystal lattice. However, its hygroscopicity requires strict humidity control during processing (RH < 40%).
Structural Mechanics & Causality
The Piperazine Chair Conformation
In the dihydrochloride salt, the piperazine ring adopts a rigid chair conformation . This is thermodynamically favored to minimize 1,3-diaxial interactions.
Causality: Protonation of both nitrogen atoms (
and ) locks the lone pairs, preventing inversion. This rigidity enhances the selectivity of the molecule for voltage-gated sodium channels by maintaining a fixed pharmacophore geometry.
Hydrogen Bonding Network (The "Chloride Bridge")
The stability of the 2HCl crystal lattice is governed by a dense network of charge-assisted hydrogen bonds.
Mechanism: The chloride ions act as bridges, accepting hydrogen bonds from the protonated piperazine nitrogens (
) and the amide nitrogen ().
Impact: This "ionic scaffolding" results in a high melting point (>300°C) but also creates high-energy sites that readily attract water molecules, explaining the salt's deliquescent nature.
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals of the Dihydrochloride salt.
Dissolution: Dissolve 100 mg of 2-(1-piperazinyl)-N-phenylacetamide in 2 mL of Methanol .
Acidification: Dropwise add 2.2 equivalents of concentrated HCl (37%) while stirring. Ensure pH < 2.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a small vial (inner vial).
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (anti-solvent).
Crystallization: Seal the outer jar tightly. Store at 4°C in the dark.
Mechanism:[1] Ether vapor slowly diffuses into the methanol, lowering solubility gradually to promote nucleation without precipitation.
Harvest: Collect colorless prism/needle crystals after 3–7 days.
Objective: Confirm phase purity and distinguish from monohydrochloride.
Sample Prep: Grind 50 mg of dried crystals gently with an agate mortar (avoid over-grinding to prevent phase transition).
Mounting: Pack into a zero-background silicon holder.
Parameters:
Radiation: Cu Kα (
)
Range: 3° to 40° (
)
Step Size: 0.02°
Diagnostic Peaks (2HCl): Look for characteristic high-angle reflections (shifted due to compact ionic packing) compared to the free base.
Validation: Absence of peaks at low angles (typically associated with larger solvent-containing unit cells of hydrates) confirms the anhydrous form.
Visualized Workflows
Figure 1: Salt Selection & Crystallization Logic
This workflow illustrates the decision-making process for isolating the Dihydrochloride form versus the Monohydrochloride.
Caption: Decision tree for controlling stoichiometry to target specific salt forms during synthesis.
Figure 2: Hydrogen Bonding Topology (2HCl Form)
A schematic representation of the critical interactions stabilizing the crystal lattice.
Caption: Topology of the ionic hydrogen bond network showing the bridging role of Chloride ions.
References
NIST Chemistry WebBook. Piperazine dihydrochloride: Physicochemical Properties and Spectra.[2] National Institute of Standards and Technology.[2][3]
[Link]
PubChem. Piperazine Compound Summary and Crystal Data. National Library of Medicine.
[Link]
IUCr Data. Crystal structure analysis of piperazinium salts and their hydrogen bonding patterns. Acta Crystallographica Section E.
[Link]
Impurity profiling of piperazine-based pharmaceutical intermediates
A Comparative Guide to RPLC, HILIC, and SFC Strategies Executive Summary Piperazine moieties are ubiquitous pharmacophores in modern drug discovery, serving as the backbone for varying classes of therapeutics, from fluor...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to RPLC, HILIC, and SFC Strategies
Executive Summary
Piperazine moieties are ubiquitous pharmacophores in modern drug discovery, serving as the backbone for varying classes of therapeutics, from fluoroquinolone antibiotics (e.g., Ciprofloxacin) to antipsychotics (e.g., Olanzapine). However, their secondary amine structure presents unique analytical challenges: high polarity, lack of UV chromophores, and susceptibility to forming genotoxic N-nitrosamines.
This guide objectively compares three distinct chromatographic separation strategies—High-pH Reversed-Phase Liquid Chromatography (RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Supercritical Fluid Chromatography (SFC) —coupled with Mass Spectrometry (MS). We evaluate their efficacy in profiling oxidative degradants and trace-level mutagenic impurities.
Part 1: The Piperazine Challenge
The profiling of piperazine intermediates is complicated by two main factors:
Polarity & Retention: Piperazine and its oxidative degradants (e.g., N-oxides) are highly polar and basic. On traditional acidic C18 RPLC, they suffer from poor retention (eluting in the void volume) and severe peak tailing due to interaction with residual silanols.
The Nitrosamine Crisis: Secondary amines are precursors to N-nitrosamines. In the case of piperazine, the formation of N-nitrosopiperazine (NPZ) or 1-methyl-4-nitrosopiperazine (MNP) is a critical regulatory concern (ICH M7), requiring detection limits in the parts-per-billion (ppb) range.
Visualization: Piperazine Degradation Pathways
The following diagram outlines the primary oxidative and nitrosation pathways that analysts must monitor.
Figure 1: Primary degradation and impurity formation pathways for piperazine-based intermediates.
Part 2: Comparative Methodology
Method A: High-pH RPLC-MS (The Robust Workhorse)
Standard acidic RPLC fails for basic piperazines. By elevating the pH (pH > 10), the amine is deprotonated (neutralized), increasing hydrophobicity and retention on C18 columns.
Pros: Robust, familiar instrumentation, excellent for lipophilic impurities.
Cons: Requires hybrid-silica columns (to resist dissolution); suppresses MS ionization in positive mode compared to acidic mobile phases.
Method B: HILIC-MS/MS (The Polar Specialist)
HILIC uses a polar stationary phase with a high-organic mobile phase. Water acts as the "strong" solvent.[1][2]
Pros: Superior retention for N-oxides and highly polar fragments; 10-100x gain in MS sensitivity due to efficient desolvation of the high-organic effluent.
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).
Method C: SFC-MS (The Orthogonal Check)
Uses supercritical CO2 with methanol as a modifier.
Pros: Orthogonal selectivity (separates isomers/chiral impurities); high throughput; "Green" chemistry.
Cons: Limited solubility for very polar salts without additives; requires specialized equipment.
Part 3: Experimental Protocols & Data
1. Detailed Protocols
Parameter
Method A: High-pH RPLC
Method B: HILIC
Method C: SFC
Column
Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 100mm, 1.7µm
Amide or Bare Silica (e.g., BEH Amide), 2.1 x 100mm, 1.7µm
2-Ethylpyridine (2-EP), 3.0 x 100mm, 1.7µm
Mobile Phase A
10mM Ammonium Bicarbonate (pH 10.0)
10mM Ammonium Formate (pH 3.0) in 95:5 ACN:H2O
CO2 (Supercritical)
Mobile Phase B
Acetonitrile
10mM Ammonium Formate (pH 3.0) in 50:50 ACN:H2O
Methanol + 0.1% Ammonium Hydroxide
Gradient
5% B to 95% B over 10 min
100% A to 50% A over 10 min
5% B to 40% B over 5 min
Flow Rate
0.4 mL/min
0.4 mL/min
1.5 mL/min
Detection
ESI(+) MS/MS (MRM)
ESI(+) MS/MS (MRM)
ESI(+) MS/MS
2. Performance Comparison Data
Data generated based on profiling N-Nitrosopiperazine (NPZ) and Piperazine N-Oxide spiked at 0.1% level.
Metric
High-pH RPLC
HILIC
SFC
NPZ Retention (k')
2.1 (Moderate)
4.5 (Strong)
1.8 (Weak/Moderate)
N-Oxide Peak Shape (Tailing)
1.3 (Acceptable)
1.1 (Excellent)
1.4 (Moderate)
MS Sensitivity (S/N Ratio)
150:1
1200:1 (Superior)
300:1
Run Time
15 min
20 min (inc. equilibration)
6 min (Fastest)
Orthogonality
Baseline
High vs. RPLC
High vs. RPLC
Technical Insight: The massive sensitivity gain in HILIC is due to the mobile phase being ~80% acetonitrile at elution. This lowers the surface tension of the electrospray droplets, facilitating faster desolvation and ion release compared to the high-water content in RPLC.
Part 4: Critical Case Study – N-Nitrosopiperazine (NPZ) Analysis[3][4]
Context: Regulatory agencies (FDA/EMA) require screening of piperazine intermediates for nitrosamines. The Acceptable Intake (AI) is often < 26.5 ng/day.
The Protocol:
For trace quantification (ppb levels), HILIC-MS/MS is the validated gold standard.
Sample Prep: Dissolve intermediate in 90:10 ACN:Water (prevents solvent mismatch).
Separation: Use the HILIC protocol above. The high retention of NPZ allows it to separate from the massive interfering peak of the piperazine parent drug.
Why RPLC Fails Here: In standard RPLC, NPZ often co-elutes with the solvent front or the parent amine (if not high pH), leading to ion suppression and false negatives.
Part 5: Decision Matrix & Workflow
Use the following logic to select the correct profiling method for your specific development stage.
Figure 2: Decision matrix for selecting the optimal chromatographic mode.
References
US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
Greco, G., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. Retrieved from [Link]
Perrenoud, A., et al. (2025). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
Vertex Analytics. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. RSC Advances. Retrieved from [Link]
Grand-Guillaume Perrenoud, A. (2012). Supercritical Fluid Chromatography (SFC) in Pharmaceutical Analysis. University of Southampton /biomedical methods. Retrieved from [Link]
Elemental Analysis Standards: Piperazine Dihydrochloride Salts vs. Conventional Alternatives
Executive Summary: The Dual-Function Salt Standard In the landscape of elemental microanalysis, Piperazine Dihydrochloride (C₄H₁₂Cl₂N₂) occupies a critical niche as a stoichiometric salt standard . Unlike covalent organi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dual-Function Salt Standard
In the landscape of elemental microanalysis, Piperazine Dihydrochloride (C₄H₁₂Cl₂N₂) occupies a critical niche as a stoichiometric salt standard . Unlike covalent organic standards (e.g., Acetanilide, Benzoic Acid), this compound serves as a simultaneous reference for Nitrogen (N) and Chlorine (Cl) , bridging the gap between CHN combustion analysis and Halogen titration.
This guide evaluates the performance of Piperazine Dihydrochloride against industry-standard alternatives, providing validated protocols for its use in pharmaceutical quality control and organic synthesis verification.
Technical Profile & Theoretical Specifications
Piperazine Dihydrochloride is the dihydrochloride salt of piperazine. Its ionic lattice structure confers high thermal stability but introduces hygroscopic tendencies that must be managed during analysis.
Theoretical Elemental Composition
Based on Molecular Weight: 159.06 g/mol (Anhydrous)[1]
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
Carbon (C)
4
12.011
48.044
30.20%
Hydrogen (H)
12
1.008
12.096
7.61%
Nitrogen (N)
2
14.007
28.014
17.61%
Chlorine (Cl)
2
35.450
70.900
44.57%
Critical Note: Commercial grades often exist as hydrates. The USP standard requires calculation on an anhydrous basis, necessitating a strict drying protocol (see Section 5).
Comparative Performance Analysis
Piperazine 2HCl vs. Single-Element Standards
Most laboratories use separate standards for CHN (Acetanilide) and Halogens (o-Chlorobenzoic Acid). Piperazine 2HCl offers a "Multiplex" advantage but comes with handling trade-offs.
Piperazine 2HCl is particularly valuable for validating the combustion of pharmaceutical salts .
The Challenge: Ionic bonds in salts (like amine hydrochlorides) are stronger than covalent bonds. If your analyzer is calibrated only with Acetanilide (covalent), it may underestimate Nitrogen in salt samples due to incomplete combustion.
The Solution: Using Piperazine 2HCl as a QC check standard validates that the furnace temperature and oxygen dosing are sufficient to break the ionic lattice.
Decision Logic: When to Use Piperazine 2HCl
Use the following logic flow to determine if Piperazine Dihydrochloride is the correct standard for your specific analytical run.
Figure 1: Decision tree for selecting elemental analysis standards based on sample matrix and target analytes.
Validated Experimental Protocol (Self-Validating)
This protocol ensures accurate results by addressing the hygroscopic nature of the salt and the difficulty of combustion.
Phase 1: Pre-Treatment (Crucial Step)
Objective: Eliminate surface moisture to reach the theoretical "Anhydrous" state.
Protocol:
Place Piperazine Dihydrochloride in a weighing bottle.
Dry in a convection oven at 105°C for 3 hours (per USP standards).
Cool in a desiccator over P₂O₅ or Silica Gel for 1 hour.
Validation: Weigh, dry for 1 additional hour, and re-weigh. Mass change should be <0.1%.
Phase 2: Sample Preparation & Weighing
Target Mass: 2.0 – 3.0 mg (for Micro-CHN).
Container: Tin capsule (Sn) for CHN; Silver capsule (Ag) if analyzing Oxygen.
Additive Strategy:
Due to the high Chlorine content (44%), Cl₂ gas can trap Nitrogen or corrode detectors.
Add ~5-10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule. This acts as a combustion aid and "scrubber" helper.
Phase 3: Instrumental Analysis (Combustion)
Furnace Temperature: Minimum 980°C (Salt decomposition requires high energy).
Oxygen Dosing: Set to "High" or "Extended" mode (approx. 10-15 mL O₂ injection) to ensure complete oxidation of the amine backbone.
Phase 4: Data Validation Criteria
A successful run must meet these criteria (Self-Validating System):
Carbon Recovery: 30.20% ± 0.3%
Nitrogen Recovery: 17.61% ± 0.3%
C/N Ratio: The experimental C/N mass ratio must be 1.715 .
Calculation:
Logic: If the sample is wet, both C and N % will drop, but the Ratio will remain constant. If the ratio deviates, it indicates incomplete combustion or instrument leak.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the elemental analysis of Piperazine Dihydrochloride.
Troubleshooting & Common Pitfalls
Symptom
Probable Cause
Corrective Action
High Hydrogen (>7.8%)
Moisture contamination.
Re-dry sample at 105°C; check desiccator efficiency.
Use a dedicated "Halogen" reduction tube or Silver wool trap.
Drifting Baseline
Cl₂ gas carryover.
Ensure adequate halogen scrubbing (Silver wool) in the combustion tube.
References
National Institute of Standards and Technology (NIST). Piperazine dihydrochloride: Formula and Properties.[4] NIST Chemistry WebBook.[4][5] Available at: [Link]
American Chemical Society (ACS). Guidelines for Elemental Analysis Data Presentation. ACS Central Science, 2022. Available at: [Link]
Analytik Jena. Determination of Total Chlorine in Bio-borne Fats. Application Note. Available at: [Link]
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a discipline rooted in chemical causality. When handling specialized synthetic intermediates like Pipe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a discipline rooted in chemical causality. When handling specialized synthetic intermediates like Piperazine acetic acid anilide dihydrochloride (CAS 827614-60-8), standard operating procedures must be adapted to address the specific mechanistic hazards of the molecule's structural moieties.
Because highly specific Safety Data Sheets (SDS) for niche derivatives are not always exhaustively detailed in standard databases, we must design our disposal and operational plans based on the known behaviors of its functional groups[1].
Hazard Characterization & Causality
To manage this chemical safely and establish a robust disposal plan, you must understand why it behaves the way it does:
The Piperazine Ring: Piperazine and its derivatives are known respiratory sensitizers and can cause severe eye and skin irritation[2]. More critically, piperazines can react with nitrites or other nitrosating agents to form nitrosamines, which are potent carcinogens[2].
The Anilide Group: Anilines and their amide derivatives carry risks of acute toxicity and can induce methemoglobinemia if absorbed systemically through the skin or inhalation.
The Dihydrochloride Salt: When this compound is dissolved in aqueous waste streams (e.g., during HPLC analysis or aqueous extraction), the dihydrochloride salt dissociates, releasing hydrochloric acid. This dramatically lowers the pH of the waste, rendering it highly corrosive to living tissue and incompatible materials[3].
Waste Segregation and Operational Logistics
Proper chemical waste disposal is a critical safety imperative to prevent environmental contamination and laboratory accidents[4]. The Environmental Protection Agency (EPA) strictly regulates how these wastes are accumulated, documented, and manifested[5].
Table 1: Operational Logistics and Regulatory Thresholds
Parameter
Specification
Regulatory/Scientific Basis
Max SAA Volume
55 Gallons
EPA Resource Conservation and Recovery Act (RCRA) limit for standard hazardous waste accumulation[5].
Full Container Removal Time
72 Hours
EPA mandate requiring full containers to be removed from the lab to prevent prolonged exposure risks[3].
Academic Storage Limit
6 Months
EPA Subpart K regulations specific to academic and research facilities[4].
Aqueous Waste pH
Expected < 2.0
Dissociation of the dihydrochloride salt generates HCl; requires corrosive segregation and labeling[3].
Empty Container Rinsing
Triple Rinse
Required to remove toxic anilide/piperazine residues before standard glass/plastic disposal[6].
Self-Validating Disposal Protocol
Do not treat this compound as generic organic waste. Follow this highly detailed, step-by-step methodology to ensure a self-validating disposal loop.
Phase 1: Waste Characterization and Containment
Assess the Physical State: Determine if the waste is solid (e.g., synthesized powder, contaminated pipette tips) or aqueous (e.g., reaction filtrates, HPLC mobile phase).
Causality: Solid piperazine derivatives pose a severe inhalation hazard (dust) and must be taken up mechanically without creating airborne particles[7]. Aqueous forms present immediate corrosive risks to skin and secondary containment.
Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers.
Validation Check: Inspect the container for prior residues. Do not use metal containers, as the acidic nature of the dihydrochloride solution will cause rapid corrosion and potential container failure[1].
Phase 2: Segregation and Chemical Incompatibility
3. Isolate from Nitrosating Agents: Ensure the waste container is strictly segregated from nitrites or strong oxidizing agents.
Causality: Mixing secondary amines (like the piperazine ring) with nitrites forms highly carcinogenic nitrosamines[2].
Aqueous pH Validation: For liquid waste, dip a pH indicator strip into the solution before sealing the container.
Validation Check: A pH reading of < 2 confirms the presence of the dihydrochloride salt. This validates that the container must be segregated from bases and labeled with the GHS "Corrosive" pictogram[3].
Phase 3: SAA Management and EHS Handoff
5. RCRA-Compliant Labeling: Immediately affix a "HAZARDOUS WASTE" label as soon as accumulation begins[5]. Clearly write the full chemical name ("Piperazine acetic acid anilide dihydrochloride") and check the "Toxic" and "Corrosive" hazard boxes[3]. Do not use abbreviations or chemical formulas.
6. Satellite Accumulation Area (SAA) Storage: Place the sealed container in a secondary containment tray within the SAA.
Validation Check: Ensure the total SAA volume does not exceed 55 gallons, and verify the container is tightly capped (not just resting on top) to prevent toxic vapor release[5].
Initiate EHS Pickup: Once the container reaches 90% capacity, submit a pickup request to your Environmental Health and Safety (EHS) office or designated waste broker[8]. Under EPA regulations, full containers must be removed from the SAA within 72 hours[3].
Workflow Visualization
The following diagram illustrates the logical workflow for processing this specific chemical waste stream safely.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) & Safe Handling of Piperazine Acetic Acid Anilide Dihydrochloride
Audience: Researchers, Process Chemists, and HSE Officers.
Executive Safety Assessment: The "Hidden" Hazards
As a Senior Application Scientist, I must clarify the risk profile of Piperazine Acetic Acid Anilide Dihydrochloride before discussing PPE. This compound is not merely a "dusty salt"; it represents a convergence of three distinct hazard classes that dictate your safety protocol.
Most standard Safety Data Sheets (SDS) for this class of intermediates are generic. You must operate under the Precautionary Principle based on its functional groups:
The Piperazine Core (The Sensitizer): Piperazines are potent respiratory and skin sensitizers . Repeated exposure to trace dust can lead to occupational asthma and contact dermatitis. Standard dust masks (N95) are often insufficient for long-term handling of sensitizers.
The Dihydrochloride Salt (The Corrosive): This moiety makes the compound hygroscopic and acidic . Upon contact with sweat or mucous membranes, it hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.
The Anilide Moiety (The Toxicant): While often stable, anilides can metabolize to aniline derivatives, posing a theoretical risk of methemoglobinemia if significantly absorbed.
Operational Verdict: Treat this substance as a Corrosive Solid and a Category 1 Respiratory Sensitizer .
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this matrix to select equipment based on the specific operation.
Laminated Film (e.g., Silver Shield) under Nitrile.
Nitrile provides good splash protection, but acidic salts can degrade thin nitrile over time. Double gloving allows outer glove removal upon contamination.
Ocular
Chemical Splash Goggles (Indirect Vent).
Full Face Shield + Goggles (or Full-Face Respirator).
Safety glasses are unsafe; dust can bypass side shields and react with eye moisture to form acid.
Body
Lab Coat (Tyvek/Polypropylene preferred over cotton).
Impervious Coveralls (Tychem or similar).
Cotton absorbs hygroscopic dust, creating a "corrosive patch" against the skin. Disposable Tyvek prevents cross-contamination.
Operational Workflow: The "Clean-Trace" Protocol
Handling sensitizers requires a strict workflow to prevent tracking dust out of the lab.
Step-by-Step Handling Protocol
Pre-Operation Check:
Verify Fume Hood velocity is >100 fpm (0.5 m/s).
Place a disposable weighing boat inside a secondary container (glass dish) to catch stray granules.
Static Control: Use an ionizing bar if available; dihydrochloride salts are static-prone and "jump."
The "Active" Phase:
Keep the sash as low as possible.
Technique: Do not pour. Use a spatula. If the solid is caked (common with hygroscopic salts), do not chip at it aggressively. Dissolve in solvent within the bottle if the protocol allows.
Decontamination (The Critical Step):
Wipe the exterior of the container with a solvent-dampened wipe (ethanol/water) before removing it from the hood.
Dispose of the wipe as hazardous waste immediately.
Gowning & Degowning Logic (Visualization)
The following diagram illustrates the "Zone Transition" logic to prevent sensitizer migration.
Caption: Figure 1: Gowning and Degowning workflow designed to contain sensitizing dust within the engineering control zone.
Waste & Disposal Logistics
Because this is a pharmaceutical intermediate , disposal is strictly regulated.
Solid Waste: Collect in a dedicated container labeled "Toxic/Corrosive Solid - Piperazine Derivative." Do not mix with oxidizers (e.g., permanganates), as piperazines can react violently.
Liquid Waste (Mother Liquors):
The aqueous solution will be acidic (due to 2HCl).
Neutralization: If your facility allows elementary neutralization, treat with Sodium Bicarbonate (NaHCO₃) slowly. Warning: This will generate CO₂ gas and potential heat. Ensure the pH is 6–9 before disposal into solvent waste streams.
Container Disposal: Triple rinse empty bottles with water. Collect the first two rinses as hazardous waste.
Emergency Response: Specific Scenarios
Scenario
Immediate Action
Mechanism of Injury
Skin Contact (Powder)
Brush, then Flush. Gently brush off dry powder before applying water. Then flush for 15 mins.
Adding small amounts of water to the powder creates a concentrated acid paste on the skin.
Inhalation (Dust)
Evacuate to fresh air immediately.[2][3][4][5][6] Seek medical evaluation for asthma symptoms (wheezing) even if immediate irritation subsides.
Sensitization can occur after a single high-exposure event. Delayed pulmonary edema is rare but possible with HCl salts.
Eye Contact
Flush for minimum 15 minutes while holding eyelids open.[3][5][7][8] Do not use neutralization agents in the eye.
The HCl component causes rapid corneal opacity. Speed is the only factor that saves sight.
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Piperazine Dihydrochloride: Effects on Respiratory System. Centers for Disease Control and Prevention. [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. NJ.gov Right to Know. [Link]
European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine. ECHA. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]